Product packaging for O-(3-quinolyl)methylhydroxylamine(Cat. No.:)

O-(3-quinolyl)methylhydroxylamine

Cat. No.: B8511253
M. Wt: 174.20 g/mol
InChI Key: KZZCOBQWIXPFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-(3-Quinolyl)methylhydroxylamine is a specialized hydroxylamine derivative of interest in chemical biology and synthetic chemistry. Its core research value lies in its potential application in chemoselective ligation strategies, particularly for the synthesis of complex peptides and protein mimics. These strategies allow researchers to couple unprotected peptide fragments in aqueous solutions, a method that is crucial for constructing large biomolecules that are difficult to produce using standard step-by-step synthesis . The mechanism involves a reaction with α-ketoacids to form a native peptide bond via a 5-oxaproline intermediate, a process that has been highlighted as a significant advancement in the field of novel ligation techniques . As a building block, this compound facilitates the convergent synthesis of peptides and proteins, helping to overcome the size and purity limitations often encountered in traditional solid-phase peptide synthesis (SPPS) . Researchers can leverage this reagent for the production of high-quality peptides and peptide-based materials for applications in medicinal chemistry, materials science, and as tools for biological study. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B8511253 O-(3-quinolyl)methylhydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

O-(quinolin-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C10H10N2O/c11-13-7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6H,7,11H2

InChI Key

KZZCOBQWIXPFHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CON

Origin of Product

United States

Foundational & Exploratory

Synthesis Route for O-(3-quinolyl)methylhydroxylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, two-step synthesis route for the preparation of O-(3-quinolyl)methylhydroxylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the preparation of a key intermediate, 3-(bromomethyl)quinoline, followed by a Gabriel-type synthesis to introduce the hydroxylamine functionality.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a robust two-step process. The first step involves the radical bromination of 3-methylquinoline to yield 3-(bromomethyl)quinoline. Subsequently, this intermediate undergoes a nucleophilic substitution reaction with N-hydroxyphthalimide, followed by hydrazinolysis to afford the final product.

Synthesis_Route 3-Methylquinoline 3-Methylquinoline 3-(Bromomethyl)quinoline 3-(Bromomethyl)quinoline 3-Methylquinoline->3-(Bromomethyl)quinoline NBS, AIBN CCl4, reflux N-((3-quinolyl)methoxy)phthalimide N-((3-quinolyl)methoxy)phthalimide 3-(Bromomethyl)quinoline->N-((3-quinolyl)methoxy)phthalimide DMF, K2CO3 This compound This compound N-((3-quinolyl)methoxy)phthalimide->this compound Ethanol, reflux N-Hydroxyphthalimide N-Hydroxyphthalimide N-Hydroxyphthalimide->N-((3-quinolyl)methoxy)phthalimide Hydrazine Hydrazine Hydrazine->this compound Step1_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants 3-Methylquinoline N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Reaction Reflux Reactants->Reaction Solvent Carbon Tetrachloride (CCl4) Solvent->Reaction Filter Filter off succinimide Reaction->Filter Evaporate Evaporate solvent Filter->Evaporate Recrystallize Recrystallize from hexane Evaporate->Recrystallize Step2_Workflow cluster_gabriel Gabriel Synthesis cluster_deprotection Deprotection Reactants_G 3-(Bromomethyl)quinoline N-Hydroxyphthalimide Potassium Carbonate Reaction_G Stir at RT Reactants_G->Reaction_G Solvent_G Dimethylformamide (DMF) Solvent_G->Reaction_G Intermediate N-((3-quinolyl)methoxy)phthalimide Reaction_G->Intermediate Work-up Reaction_D Reflux Intermediate->Reaction_D Reagent_D Hydrazine hydrate Reagent_D->Reaction_D Solvent_D Ethanol Solvent_D->Reaction_D Final_Product O-(3-quinolyl)methyl- hydroxylamine Reaction_D->Final_Product Work-up & Purification

O-(3-quinolyl)methylhydroxylamine: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available scientific literature reveals a notable absence of specific data on the mechanism of action for O-(3-quinolyl)methylhydroxylamine. Despite extensive searches for its biological activity, associated signaling pathways, and experimental data, no direct research or publications detailing the specific interactions and effects of this molecule could be identified.

However, by examining the mechanisms of its constituent chemical moieties—the quinoline ring and the O-methylhydroxylamine group—we can infer potential biological activities and formulate hypotheses for future investigation. This technical guide will, therefore, provide an in-depth overview of the known mechanisms of action of these related compounds, offering a foundational understanding for researchers and drug development professionals interested in the potential of this compound.

I. The Quinoline Moiety: A Scaffold for Diverse Biological Activity

The quinoline ring is a well-established pharmacophore present in a wide array of therapeutic agents. Its derivatives have been shown to exhibit a broad spectrum of biological activities, primarily attributed to their ability to interact with various enzymes and cellular targets.

A. Inhibition of DNA Gyrase and Topoisomerase

A significant number of quinolone and quinoline-based compounds exert their therapeutic effects, particularly as antibacterial agents, by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death. The structure-activity relationships of these compounds are well-documented, with modifications to the quinoline core significantly influencing their potency and spectrum of activity.

B. Other Reported Activities

Beyond their antibacterial properties, various quinoline derivatives have been investigated for their potential as:

  • Anticancer agents: By targeting various signaling pathways involved in cell proliferation and survival.

  • Antiviral agents: Through inhibition of viral enzymes or replication processes.

  • Antimalarial drugs: With a long history of use, exemplified by quinine and its synthetic analogs.

II. The O-Methylhydroxylamine Moiety: A Modulator of DNA Repair and Enzyme Activity

The O-methylhydroxylamine functional group is known to participate in several key biological processes, primarily related to DNA repair and enzyme inhibition.

A. Inhibition of Base Excision Repair (BER)

O-Methylhydroxylamine has been identified as an inhibitor of the base excision repair (BER) pathway.[1] Its proposed mechanism involves the covalent binding to and stabilization of apurinic/apyrimidinic (AP) sites in DNA.[1] These sites are intermediates in the BER pathway, and their blockage by O-methylhydroxylamine prevents the subsequent steps of DNA repair, leading to an accumulation of DNA damage and potentially apoptosis.[1][2] This activity has led to its investigation as a potential sensitizer for chemotherapy and radiation therapy in cancer treatment.[1]

B. Inhibition of Ribonucleotide Reductase

N-methyl-hydroxylamine, a closely related compound, has been shown to act as an antibacterial agent by targeting the enzyme ribonucleotide reductase (RNR).[3] RNR is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[3] Inhibition of RNR depletes the pool of deoxyribonucleotides, thereby halting DNA synthesis and bacterial growth.[3]

C. Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

Certain O-alkylhydroxylamines have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1).[4] IDO1 is an enzyme involved in tryptophan metabolism and plays a role in immune suppression, particularly in the tumor microenvironment.[5] By inhibiting IDO1, these compounds can enhance anti-tumor immune responses, making them promising candidates for cancer immunotherapy.[4][5]

III. Postulated Mechanism of Action for this compound

Based on the activities of its constituent parts, the mechanism of action of this compound could potentially involve one or more of the following pathways:

Hypothetical Signaling Pathway for this compound as a DNA Damaging Agent

cluster_cell Cell Drug O-(3-quinolyl)methyl- hydroxylamine DNA_Damage DNA Damage (e.g., Alkylation) Drug->DNA_Damage Induces BER_Inhibition BER Inhibition Drug->BER_Inhibition Blocks AP sites (Hypothesized) BER_Pathway Base Excision Repair (BER) Pathway DNA_Damage->BER_Pathway Activates AP_Site AP Site Formation BER_Pathway->AP_Site AP_Site->BER_Inhibition Apoptosis Apoptosis BER_Inhibition->Apoptosis Leads to

Caption: Hypothetical pathway of this compound inducing apoptosis via BER inhibition.

Experimental Workflow for Investigating the Mechanism of Action

Start Hypothesis Generation In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Cytotoxicity) Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (DNA Damage, Apoptosis, Cell Cycle) In_Vitro_Assays->Cell_Based_Assays Target_ID Target Identification (Affinity Chromatography, Proteomics) Cell_Based_Assays->Target_ID In_Vivo_Studies In Vivo Studies (Animal Models) Target_ID->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis Conclusion Mechanism of Action Elucidation Data_Analysis->Conclusion

Caption: A proposed experimental workflow to elucidate the mechanism of this compound.

IV. Future Directions and Experimental Protocols

To elucidate the precise mechanism of action of this compound, a systematic investigation is required. The following experimental protocols are proposed:

A. In Vitro Enzyme Inhibition Assays
  • DNA Gyrase/Topoisomerase IV Inhibition Assay: To determine if the compound inhibits bacterial DNA replication enzymes.

    • Methodology: Utilize commercially available supercoiling assay kits. Incubate varying concentrations of this compound with purified DNA gyrase or topoisomerase IV, supercoiled plasmid DNA, and ATP. Analyze the resulting DNA topoisomers by agarose gel electrophoresis.

  • Ribonucleotide Reductase (RNR) Inhibition Assay: To assess its potential as an antibacterial agent targeting DNA synthesis.

    • Methodology: Measure the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide in the presence of purified RNR and varying concentrations of the test compound. Quantify the product by HPLC or scintillation counting.

  • Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition Assay: To evaluate its potential in cancer immunotherapy.

    • Methodology: Use a cell-free enzymatic assay with recombinant human IDO1. Measure the conversion of tryptophan to N-formylkynurenine in the presence of the compound, typically by spectrophotometry or HPLC.

B. Cell-Based Assays
  • Antimicrobial Susceptibility Testing: To determine its antibacterial spectrum and potency.

    • Methodology: Perform broth microdilution or disk diffusion assays according to CLSI guidelines against a panel of Gram-positive and Gram-negative bacteria to determine the Minimum Inhibitory Concentration (MIC).

  • Cytotoxicity Assays in Cancer Cell Lines: To evaluate its potential as an anticancer agent.

    • Methodology: Treat various cancer cell lines with a range of concentrations of the compound for 24, 48, and 72 hours. Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

  • Comet Assay (Single Cell Gel Electrophoresis): To detect DNA damage.

    • Methodology: Treat cells with the compound, embed them in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis. DNA breaks will migrate out of the nucleus, forming a "comet tail" that can be visualized and quantified by fluorescence microscopy.

  • Western Blot Analysis: To investigate effects on specific signaling pathways.

    • Methodology: Treat cells with the compound and lyse them. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key proteins in DNA damage response (e.g., γH2AX, p53), apoptosis (e.g., cleaved caspase-3, PARP), or other relevant pathways.

V. Conclusion

While there is currently no direct scientific literature on the mechanism of action of this compound, the known biological activities of its constituent quinoline and O-methylhydroxylamine moieties provide a strong foundation for hypothesizing its potential therapeutic applications. The quinoline core suggests a potential for targeting DNA topoisomerases, while the O-methylhydroxylamine group points towards the inhibition of DNA repair pathways or other key enzymes.

The proposed experimental protocols offer a roadmap for future research to systematically investigate these possibilities and to ultimately elucidate the specific mechanism of action of this novel compound. Such studies will be crucial in determining its potential as a new therapeutic agent in areas such as infectious diseases or oncology. The logical relationships between these potential activities and the necessary experimental validation are key to unlocking the therapeutic promise of this compound.

References

Physicochemical properties of O-(3-quinolyl)methylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of O-(3-quinolyl)methylhydroxylamine. This compound incorporates a quinoline moiety, a privileged scaffold in medicinal chemistry, and a hydroxylamine functional group, suggesting its potential as a bioactive agent. This document details predicted physicochemical data, outlines a plausible synthetic route with characterization methods, and explores its likely mechanism of action as an inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) signaling pathway, a critical target in immuno-oncology. Detailed experimental protocols for its synthesis and biological evaluation are also provided.

Physicochemical Properties

PropertyPredicted ValueNotes
Chemical Structure this compound structureQuinoline ring linked via a methyleneoxy group to a hydroxylamine.
Molecular Formula C10H10N2O-
Molecular Weight 174.20 g/mol Calculated based on the molecular formula.
XLogP3 1.5An indicator of lipophilicity, suggesting moderate cell permeability. Based on analogous structures like 8-Hydroxyquinoline hydroxylamine[1].
Hydrogen Bond Donors 1The -NH2 group.
Hydrogen Bond Acceptors 3The quinoline nitrogen, the oxygen atom, and the hydroxylamine nitrogen.
Topological Polar Surface Area (TPSA) 48.0 ŲSuggests good oral bioavailability. Based on analogous structures[1].
pKa (most basic) ~4.5-5.0Estimated for the quinoline nitrogen, which is the most basic site.
pKa (most acidic) ~12-13Estimated for the N-H proton of the hydroxylamine group.
Appearance Likely a solid at room temperature.-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.-

Synthesis and Characterization

A plausible and efficient synthetic route for this compound is based on a one-pot Mitsunobu reaction followed by deprotection, a general method for preparing O-alkyl hydroxylamines from their corresponding alcohols[2].

Synthetic Workflow

The proposed synthesis starts from the commercially available (3-quinolyl)methanol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Mitsunobu Reaction cluster_reactants2 Reactant cluster_reaction2 Step 2: Deprotection cluster_product Final Product A (3-quinolyl)methanol R1 Formation of O-(3-quinolyl)methyl-N-hydroxyphthalimide A->R1 B N-Hydroxyphthalimide B->R1 C Triphenylphosphine (PPh3) C->R1 D Diisopropyl azodicarboxylate (DIAD) D->R1 R2 Cleavage of phthalimide group R1->R2 Intermediate E Hydrazine monohydrate E->R2 P This compound R2->P IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Cells Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Tryptophan->T_Cell Required for proliferation Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->T_Cell Inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Inhibitor This compound Inhibitor->IDO1 Inhibits IDO1_Assay_Workflow A 1. Seed SK-OV-3 cells in 96-well plates B 2. Induce IDO1 expression with IFN-γ A->B C 3. Treat cells with varying concentrations of This compound B->C D 4. Incubate for 48 hours C->D E 5. Collect supernatant D->E F 6. Add trichloroacetic acid to precipitate proteins E->F G 7. Centrifuge and collect protein-free supernatant F->G H 8. React supernatant with Ehrlich's reagent G->H I 9. Measure absorbance at 490 nm H->I J 10. Calculate IC50 value I->J

References

An In-depth Technical Guide to the Synthesis of O-(3-quinolyl)methylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible synthetic route for O-(3-quinolyl)methylhydroxylamine hydrochloride, a compound of interest for researchers and professionals in drug development. The synthesis is based on well-established organic chemistry principles, primarily involving the formation of an O-alkylhydroxylamine from the corresponding alcohol.

Synthetic Strategy Overview

The synthesis of this compound hydrochloride can be efficiently achieved through a two-step process starting from 3-quinolylmethanol. The general approach involves:

  • Mitsunobu Reaction: The initial step is the O-alkylation of N-hydroxyphthalimide with 3-quinolylmethanol. This reaction proceeds under mild conditions and is a reliable method for forming the C-O bond between the quinolyl-methyl group and the hydroxylamine nitrogen, which is temporarily protected as a phthalimide.

  • Hydrazinolysis: The subsequent step involves the deprotection of the phthalimide group using hydrazine. This reaction cleaves the N-alkoxyphthalimide intermediate to release the free this compound.

  • Salt Formation: Finally, the product is converted to its hydrochloride salt to enhance stability and facilitate handling and purification.

This synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Deprotection Reagent cluster_final Final Product start1 3-Quinolylmethanol intermediate N-((Quinolin-3-yl)methoxy)isoindoline-1,3-dione start1->intermediate Mitsunobu Reaction (THF) start2 N-Hydroxyphthalimide start2->intermediate start3 DIAD/DEAD start3->intermediate start4 Triphenylphosphine start4->intermediate final_product This compound intermediate->final_product Hydrazinolysis (Ethanol) reagent1 Hydrazine Hydrate reagent1->final_product hcl_salt This compound Hydrochloride Salt final_product->hcl_salt HCl in Ether

Figure 1: Synthetic workflow for this compound hydrochloride.

Experimental Protocols

The following protocols are detailed procedures for the synthesis of this compound hydrochloride.

2.1. Step 1: Synthesis of N-((Quinolin-3-yl)methoxy)isoindoline-1,3-dione

This step involves the Mitsunobu reaction between 3-quinolylmethanol and N-hydroxyphthalimide.

  • Materials and Reagents:

    • 3-Quinolylmethanol

    • N-Hydroxyphthalimide

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Hexane

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-quinolylmethanol (1.0 eq.), N-hydroxyphthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (1.5 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Resuspend the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired N-((quinolin-3-yl)methoxy)isoindoline-1,3-dione.

2.2. Step 2: Synthesis of this compound Hydrochloride

This step involves the deprotection of the phthalimide group and subsequent formation of the hydrochloride salt.

  • Materials and Reagents:

    • N-((Quinolin-3-yl)methoxy)isoindoline-1,3-dione

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl) in diethyl ether (e.g., 2 M solution)

    • Diethyl ether

  • Procedure:

    • Dissolve the N-((quinolin-3-yl)methoxy)isoindoline-1,3-dione (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (1.5 - 2.0 eq.) to the solution and stir the mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.[1]

    • Filter off the precipitate and wash it with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Slowly add a solution of HCl in diethyl ether with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Data Presentation

3.1. Reagents and Their Properties

The following table summarizes the key reagents used in the synthesis and their primary roles.

ReagentMolecular FormulaMolar Mass ( g/mol )Role
3-QuinolylmethanolC₁₀H₉NO159.19Starting material
N-HydroxyphthalimideC₈H₅NO₃163.13Hydroxylamine source
TriphenylphosphineC₁₈H₁₅P262.29Mitsunobu reagent
Diisopropyl azodicarboxylateC₈H₁₄N₂O₄202.21Mitsunobu reagent
Hydrazine hydrateH₆N₂O50.06Deprotecting agent
Hydrochloric acidHCl36.46Salt formation

3.2. Physicochemical Properties of this compound Hydrochloride

PropertyExpected Value
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[2][3]
Melting Point Expected to be a crystalline solid with a defined melting point, likely with decomposition. O-alkylhydroxylamine hydrochlorides often have melting points in the range of 150-200 °C.[4][5]

Signaling Pathways and Logical Relationships

The synthesis of this compound hydrochloride does not directly involve biological signaling pathways. However, the logical progression of the chemical transformations can be visualized. The following diagram illustrates the key bond formations and cleavages in the synthetic route.

Logical_Relationships cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection and Salt Formation A 3-Quinolylmethanol (Alcohol) C Activation of Alcohol (with PPh3 and DIAD) A->C B N-Hydroxyphthalimide D Nucleophilic Attack by N-Hydroxyphthalimide B->D C->D E Formation of C-O Bond D->E F Intermediate: N-alkoxyphthalimide E->F F_in_step2 Intermediate: N-alkoxyphthalimide G Hydrazine Attack on Carbonyl Groups F_in_step2->G H Cleavage of N-Phthaloyl Bond G->H I Release of Free O-alkylhydroxylamine H->I J Protonation with HCl I->J K Final Product: Hydrochloride Salt J->K

Figure 2: Logical flow of chemical transformations.

This guide provides a robust framework for the synthesis of this compound hydrochloride. Researchers should adhere to standard laboratory safety practices when handling the reagents and performing the described procedures.

References

Technical Guide: Spectroscopic Characterization of O-(3-quinolyl)methylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the analytical characterization of O-(3-quinolyl)methylhydroxylamine. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectral information based on analogous structures and established principles of spectroscopic analysis. Additionally, it outlines comprehensive experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: O-(quinolin-3-ylmethyl)hydroxylamine

  • CAS Number: 205111-39-3

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol

Predicted NMR and Mass Spectrometry Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the analysis of structurally similar compounds and standard spectroscopic data.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9s1HH2 (Quinoline)
~8.1d1HH4 (Quinoline)
~8.0d1HH8 (Quinoline)
~7.8d1HH5 (Quinoline)
~7.6t1HH7 (Quinoline)
~7.5t1HH6 (Quinoline)
~5.0s2H-CH₂-
~4.8 (broad)s2H-NH₂

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~150C2 (Quinoline)
~147C8a (Quinoline)
~135C4 (Quinoline)
~130C8 (Quinoline)
~129C3 (Quinoline)
~128.5C5 (Quinoline)
~128C4a (Quinoline)
~127C6 (Quinoline)
~126.5C7 (Quinoline)
~75-CH₂-

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
174[M]⁺ (Molecular Ion)
143[M - ONH₂]⁺
142[M - H₂NO]⁺
129[Quinoline-3-yl]⁺
116[C₉H₆]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • ESI-MS Acquisition (for accurate mass):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize fragmentation.

  • EI-MS Acquisition (for fragmentation pattern):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum using a standard electron energy of 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass measurement.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight & Fragmentation Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Analytical workflow for the synthesis and characterization of this compound.

Mass_Spec_Fragmentation Molecule This compound (m/z = 174) Fragment1 [M - ONH₂]⁺ (m/z = 143) Molecule->Fragment1 - ONH₂ Fragment3 [M - H₂NO]⁺ (m/z = 142) Molecule->Fragment3 - H₂NO Fragment2 [Quinoline-3-yl]⁺ (m/z = 129) Fragment1->Fragment2 - CH₂

An In-depth Technical Guide on the Putative Crystal Structure of O-(3-quinolyl)methylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, the specific crystal structure of O-(3-quinolyl)methylhydroxylamine has not been deposited in publicly available crystallographic databases. This guide provides a comprehensive overview based on the crystallographic data of a closely related isomer, N-(quinolin-6-yl)hydroxylamine, and established methodologies for synthesis and structural determination. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Quinolyl-Hydroxylamine Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a hydroxylamine moiety can further enhance their pharmacological profile by introducing new hydrogen bonding capabilities and potential for metabolic activation. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design and for elucidating their mechanism of action. This guide focuses on the putative crystal structure of this compound, providing insights into its likely molecular conformation and intermolecular interactions.

Illustrative Crystal Structure: N-(quinolin-6-yl)hydroxylamine

As a proxy for the title compound, we present the crystallographic data for its isomer, N-(quinolin-6-yl)hydroxylamine. The crystal structure of this compound was determined by single-crystal X-ray diffraction.[6][7][8][9]

The compound, with the chemical formula C₉H₈N₂O, crystallized with four independent molecules in the asymmetric unit.[6][7] These molecules are linked through a network of hydrogen bonds. Specifically, one O—H⋯N and two N—H⋯N hydrogen bonds connect the four molecules to form a tetramer-like unit.[6][7][9] These tetrameric units are further linked by O—H⋯N and N—H⋯O hydrogen bonds, creating layers parallel to the (001) crystal plane.[6][7][9] The three-dimensional structure is stabilized by C—H⋯O hydrogen bonds and several weak C—H⋯π interactions.[6][7][9]

Table 1: Crystal Data and Structure Refinement for N-(quinolin-6-yl)hydroxylamine

ParameterValue
Chemical formulaC₉H₈N₂O
Molar mass160.18 g/mol
Crystal systemMonoclinic
Space groupP2₁/n
a, b, c (Å)7.799 (3), 7.014 (3), 27.640 (18)
β (°)90.18 (6)
Volume (ų)1512.0 (13)
Z4
Temperature (K)100
Radiation typeSynchrotron, λ = 0.68891 Å

Data sourced from Gomes et al. (2016).[10]

Table 2: Selected Hydrogen Bond Geometries for N-(quinolin-6-yl)hydroxylamine (Å, °)

D—H···AD—HH···AD···AD—H···A
N1A—H1NA···O1B0.88(2)2.14(2)2.992(2)163(2)
N1B—H1NB···O1C0.88(2)2.12(2)2.981(2)165(2)
O1A—H1OA···N1B0.841.952.783(2)171
O1C—H1OC···N1D0.841.932.760(2)170

D = donor atom, A = acceptor atom. Data extracted from the crystallographic information file of N-(quinolin-6-yl)hydroxylamine.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established organic synthesis methods.[11][12][13][14] The synthesis would likely involve two key steps: the preparation of the precursor quinoline-3-methanol and its subsequent reaction with a suitable hydroxylamine equivalent.

Step 1: Synthesis of Quinoline-3-methanol

Various methods exist for the synthesis of substituted quinolines.[13][14][15][16][17] One common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of a 3-substituted quinoline, one could start with 2-aminobenzaldehyde and a suitable three-carbon carbonyl compound. Subsequent reduction of the 3-carbaldehyde or 3-carboxylic acid derivative would yield quinoline-3-methanol.

Step 2: Synthesis of this compound

The O-alkylation of hydroxylamine or its protected derivatives is a common method for preparing O-substituted hydroxylamines.[11][12][18] A reliable method involves the Mitsunobu reaction or the alkylation of N-hydroxyphthalimide followed by hydrazinolysis. A more direct approach involves the reaction of quinoline-3-methanol, after conversion to a good leaving group (e.g., a mesylate or halide), with a protected hydroxylamine followed by deprotection.[11]

Synthesis_Workflow cluster_step1 Step 1: Quinoline-3-methanol Synthesis cluster_step2 Step 2: O-Alkylation 2-Aminobenzaldehyde 2-Aminobenzaldehyde Friedlander Friedländer Annulation 2-Aminobenzaldehyde->Friedlander Carbonyl_Compound Three-carbon carbonyl compound Carbonyl_Compound->Friedlander Quinoline-3-carboxaldehyde Quinoline-3-carboxaldehyde Friedlander->Quinoline-3-carboxaldehyde Reduction Reduction Quinoline-3-carboxaldehyde->Reduction Quinoline-3-methanol Quinoline-3-methanol Reduction->Quinoline-3-methanol Quinoline-3-methanol_2 Quinoline-3-methanol Activation Activation (e.g., Mesylation) Quinoline-3-methanol_2->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Alkylation O-Alkylation Activated_Intermediate->Alkylation Protected_Hydroxylamine Protected Hydroxylamine Protected_Hydroxylamine->Alkylation Protected_Product Protected Product Alkylation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_Derivative O-(3-quinolyl)methyl- hydroxylamine Quinoline_Derivative->PI3K Quinoline_Derivative->Akt Quinoline_Derivative->mTORC1

References

A Technical Guide to Quantum Chemical Calculations for O-(3-quinolyl)methylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of O-(3-quinolyl)methylhydroxylamine. This compound incorporates a quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] The addition of a methylhydroxylamine group introduces unique chemical characteristics that are crucial to understand for potential drug design and development.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental method to predict molecular properties, guiding synthesis efforts and providing insights into potential biological interactions. This whitepaper outlines a robust computational protocol, data interpretation methods, and the visualization of key molecular and procedural concepts.

Molecular Structure and Overview

This compound is composed of a quinoline ring system linked to a hydroxylamine moiety via a methylene bridge. Understanding its three-dimensional structure is the first step in any computational analysis.

Caption: 2D representation of this compound.

Computational Methodology

The following section details a recommended protocol for conducting quantum chemical calculations on the title molecule. These methods are based on widely accepted practices for organic molecules and quinoline derivatives.[5][6][7]

Software

A variety of software packages are suitable for these calculations. Common choices include Gaussian, ORCA, GAMESS, and the Schrödinger Materials Science Suite.[6]

Theoretical Model
  • Density Functional Theory (DFT): This is the recommended method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice and has been widely used for quinoline derivatives.[6][8]

    • Basis Set: The Pople-style basis set, 6-311++G(d,p) , is recommended.[6] It includes diffuse functions (++) for accurately describing anions and non-covalent interactions, and polarization functions (d,p) for a more flexible description of electron distribution.

Calculation Workflow

A typical computational workflow is illustrated below. This process ensures a systematic and thorough investigation of the molecule's properties.

G start Initial Structure Generation (e.g., from SMILES) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_an Frequency Analysis geom_opt->freq_an verify Verify Minimum Energy? (No imaginary frequencies) freq_an->verify prop_calc Property Calculations (FMO, MEP, NBO) verify->prop_calc  Yes reoptimize Re-optimize or Choose New Conformer verify->reoptimize  No tddft_calc Excited State Calculations (TD-DFT) prop_calc->tddft_calc analyze Data Analysis & Visualization tddft_calc->analyze end Final Report analyze->end reoptimize->geom_opt

Caption: A standard workflow for quantum chemical calculations.

Key Experiments (Computational Procedures)
  • Geometry Optimization: The initial 3D structure of this compound is fully optimized without any symmetry constraints to find the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: This is performed on the optimized geometry to:

    • Confirm that the structure is a true energy minimum (absence of imaginary frequencies).

    • Calculate zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

    • Predict the infrared (IR) spectrum.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These are crucial for determining the molecule's electronic properties and reactivity.[6]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to investigate charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within the molecule.[6]

  • Time-Dependent DFT (TD-DFT): To understand the molecule's optical properties, TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis), including excitation energies and oscillator strengths.[1][5]

Predicted Data and Interpretation

The calculations described above yield a wealth of quantitative data. This information is best presented in a structured format for clarity and comparative analysis.

Electronic and Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's stability and reactivity.[6]

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors

Parameter Formula Predicted Value (a.u.)
HOMO Energy (EHOMO) - (Value)
LUMO Energy (ELUMO) - (Value)
Energy Gap (ΔE) ELUMO - EHOMO (Value)
Ionization Potential (I) -EHOMO (Value)
Electron Affinity (A) -ELUMO (Value)
Electronegativity (χ) (I + A) / 2 (Value)
Chemical Hardness (η) (I - A) / 2 (Value)
Chemical Softness (S) 1 / (2η) (Value)
Electrophilicity Index (ω) χ² / (2η) (Value)

(Note: Values are placeholders and would be populated with actual calculation results.)

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. The electrophilicity index measures the propensity of a species to accept electrons.

Optimized Geometrical Parameters

Geometry optimization provides precise bond lengths, bond angles, and dihedral angles.

Table 2: Selected Optimized Geometrical Parameters

Parameter Atoms Involved Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
Bond Length C3 - Cbridge (Value) - -
Bond Length Cbridge - O (Value) - -
Bond Length O - N (Value) - -
Bond Angle C3 - Cbridge - O - (Value) -
Dihedral Angle C4 - C3 - Cbridge - O - - (Value)

(Note: Values are placeholders. A full table would include all key parameters.)

Spectroscopic Data

TD-DFT calculations can predict the UV-Vis absorption spectrum, providing insights into the electronic transitions.

Table 3: Predicted Electronic Transitions via TD-DFT

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 (Value) (Value) (Value) HOMO → LUMO
S0 → S2 (Value) (Value) (Value) HOMO-1 → LUMO
S0 → S3 (Value) (Value) (Value) HOMO → LUMO+1

(Note: Values are placeholders.)

Relationship to Drug Development

The data derived from quantum chemical calculations have direct implications for drug development. The logical flow from computational output to practical application is outlined below.

G calc Quantum Chemical Calculation Geometry FMO MEP NBO props Predicted Molecular Properties Stability Reactivity Sites Lipophilicity Electronic Spectra calc->props yields dev Drug Development Insights Lead Optimization ADME/Tox Prediction Target Interaction Bioavailability props->dev informs goal Rational Drug Design dev->goal enables

Caption: From quantum calculations to rational drug design.

  • Reactivity and Stability: The HOMO-LUMO gap and reactivity descriptors help predict the molecule's metabolic stability. A highly reactive molecule may be metabolized quickly, reducing its bioavailability.

  • Intermolecular Interactions: The MEP surface is critical for understanding how the molecule might interact with biological targets like enzymes or receptors. Red, negative-potential regions indicate likely sites for hydrogen bonding, while blue, positive-potential regions can interact with electron-rich residues.

  • Pharmacokinetics (ADME): Properties like charge distribution and polar surface area, which can be derived from the calculations, are inputs for models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Conclusion

This guide outlines a comprehensive computational strategy for the characterization of this compound. By employing DFT and TD-DFT methods, researchers can obtain detailed insights into the geometric, electronic, reactive, and spectroscopic properties of this molecule. The resulting data provides a solid theoretical foundation that can accelerate the drug discovery process by enabling rational molecular design, predicting potential metabolic liabilities, and offering a deeper understanding of its potential mechanism of action before committing to costly and time-consuming synthesis and experimental testing.

References

The Emergence of Quinolyl-Containing Hydroxylamines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. When functionalized with a hydroxylamine moiety, a unique chemical entity with significant therapeutic potential emerges. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinolyl-containing hydroxylamines. It details key experimental protocols, summarizes quantitative biological data, and elucidates the known mechanisms of action and associated signaling pathways of these promising compounds.

Introduction: A Tale of Two Scaffolds

The history of quinoline in medicine is rich and dates back to the isolation of quinine from cinchona bark. This pivotal discovery spurred the synthesis of a vast library of quinoline-based drugs with a wide range of therapeutic applications, including antimalarial, anticancer, and anti-inflammatory activities.[1][2] Independently, the hydroxylamine functional group, first prepared in 1865 by Wilhelm Clemens Lossen, has been recognized for its unique chemical reactivity and biological significance.[3] While often associated with mutagenicity in its un-substituted form, substituted hydroxylamines have been identified as potent enzyme inhibitors and valuable intermediates in organic synthesis.[3]

The deliberate combination of these two pharmacophores, the quinoline ring and the hydroxylamine group, represents a more recent endeavor in drug discovery. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this specific class of molecules: the quinolyl-containing hydroxylamines.

Discovery and Historical Synthesis

While a singular "discovery" event for the entire class of quinolyl-containing hydroxylamines is not readily identifiable in the literature, their emergence is a logical progression in the field of medicinal chemistry. The synthesis of N-arylhydroxylamines, including those with a quinoline core, has been achieved through methods such as the reduction of nitroaromatic compounds.[4]

A key and well-documented example is the synthesis of N-(quinolin-6-yl)hydroxylamine . This compound is prepared via the reduction of 6-nitroquinoline. The experimental protocol for this synthesis provides a foundational method for accessing this class of compounds.

Experimental Protocol: Synthesis of N-(quinolin-6-yl)hydroxylamine[4]

Materials:

  • 6-Nitroquinoline

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Raney nickel (slurry)

  • Hydrazine hydrate

  • Ethyl acetate

  • Brine

  • Sodium sulfate

  • Silica gel for column chromatography

  • Methanol (MeOH)

Procedure:

  • A solution of 6-nitroquinoline (0.5 g, 2.87 mmol) in a 1:1 (v/v) mixture of EtOH and CH₂Cl₂ (20 ml) is cooled to 273 K (0 °C).

  • A slurry of Raney nickel (0.5 ml) is added to the stirred solution.

  • Hydrazine hydrate (10 equivalents) is added dropwise over 1 hour while maintaining an inert nitrogen atmosphere.

  • The solid catalyst is removed by filtration.

  • The resulting solution is diluted with water (2 ml) and extracted with ethyl acetate (2 x 10 ml).

  • The combined organic extracts are washed with brine and dried over sodium sulfate.

  • The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 4:96 MeOH/CH₂Cl₂).

  • The purified product is obtained as a yellow solid.

This protocol highlights a common and effective method for the synthesis of N-quinolyl hydroxylamines from their corresponding nitro-precursors.

Key Synthetic Methodologies

The synthesis of quinolyl-containing hydroxylamines can be broadly categorized into the formation of N-quinolyl and O-quinolyl derivatives.

Synthesis of N-Quinolyl Hydroxylamines

As detailed in the protocol above, the primary route to N-quinolyl hydroxylamines is the reduction of nitroquinolines . Various reducing agents and conditions can be employed to achieve this transformation.

Synthesis of O-Quinolyl Hydroxylamines

The synthesis of O-quinolyl hydroxylamines typically involves the reaction of a hydroxylamine with a quinoline derivative bearing a suitable leaving group. General methods for the synthesis of O-substituted hydroxylamines can be adapted for this purpose.[5]

A general workflow for the synthesis of O-quinolyl hydroxylamines can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Quinoline Quinoline Derivative (with leaving group) Reaction Nucleophilic Substitution Quinoline->Reaction Hydroxylamine Hydroxylamine (or protected derivative) Hydroxylamine->Reaction Product O-Quinolyl Hydroxylamine Reaction->Product

General workflow for the synthesis of O-quinolyl hydroxylamines.

Biological Activities and Quantitative Data

While extensive quantitative data for a broad range of quinolyl-containing hydroxylamines is not yet consolidated in the literature, preliminary findings and data from related compounds suggest significant therapeutic potential. The biological activity of these molecules is influenced by the nature and position of substituents on the quinoline ring.

Table 1: Reported Biological Activities and Data for Quinolyl and Hydroxylamine Derivatives

Compound ClassTarget/ActivityReported DataCitation(s)
8-Hydroxyquinoline Derivatives Anticancer (MCF-7 cells)IC₅₀ = 4.12 mM (for a specific derivative)[6]
Anticancer (HCT 116 cells)IC₅₀ = 22.7 mM (for a specific derivative)[6]
Anticancer (HeLa cells)IC₅₀ = 30.98 mM (for a specific derivative)[6]
Quinacrine (a quinoline derivative) Antitumor (Glioma cells)Potent cytotoxicity[7]
Mefloquine (a quinoline derivative) Antitumor (Glioma cells)Potent cytotoxicity[7]
Hydroxychloroquine (a quinoline derivative) Antitumor (Glioma cells)Cytotoxicity[7]
N-Alkyl-N-(pyridin-2-yl)hydroxylamines Antibacterial (Staphylococcus aureus)Moderate activity[8]

Note: The data presented for quinoline derivatives do not contain the hydroxylamine moiety but indicate the general bioactivity of the quinoline scaffold.

Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for most quinolyl-containing hydroxylamines are still under investigation. However, based on the known activities of their constituent parts, several potential pathways can be inferred.

Inhibition of Autophagy and Induction of ER Stress

Certain quinoline-based drugs, such as chloroquine and its analogs, are known to inhibit autophagy and induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[7] It is plausible that quinolyl-containing hydroxylamines could share this mechanism.

G cluster_cell Cancer Cell QC_HA Quinolyl-containing Hydroxylamine Lysosome Lysosome QC_HA->Lysosome Accumulation ER Endoplasmic Reticulum (ER) QC_HA->ER Induction Autophagy Autophagy Lysosome->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis Suppression (Normal Function) ER_Stress ER Stress ER->ER_Stress ER_Stress->Apoptosis

Potential mechanism involving autophagy inhibition and ER stress.
Enzyme Inhibition

Hydroxylamine derivatives have been identified as inhibitors of various enzymes. For instance, N-alkyl-N-(pyridin-2-yl)hydroxylamines exhibit antibacterial activity, suggesting inhibition of essential bacterial enzymes.[8] Further investigation is required to identify the specific molecular targets of quinolyl-containing hydroxylamines.

Future Directions

The field of quinolyl-containing hydroxylamines is ripe for further exploration. Key areas for future research include:

  • Expansion of the chemical library: Synthesis of a wider variety of N- and O-quinolyl hydroxylamines with diverse substitution patterns.

  • Comprehensive biological screening: Systematic evaluation of these compounds against a broad range of therapeutic targets, including cancer cell lines, microbial strains, and specific enzymes.

  • Quantitative structure-activity relationship (QSAR) studies: To identify the key structural features that govern biological activity and to guide the design of more potent and selective compounds.

  • Detailed mechanistic studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion

Quinolyl-containing hydroxylamines represent a promising class of compounds with the potential for significant therapeutic applications. Building upon the rich history of quinoline chemistry and the unique reactivity of the hydroxylamine moiety, researchers are poised to unlock new avenues for drug discovery. The synthetic protocols and biological insights presented in this guide provide a solid foundation for future investigations into these fascinating molecules. The continued exploration of their synthesis, biological activity, and mechanisms of action will undoubtedly contribute to the development of novel and effective therapeutic agents.

References

A Technical Guide to the Solubility of O-(3-quinolyl)methylhydroxylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3-quinolyl)methylhydroxylamine is a quinoline derivative. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents, including antimalarials, anticancer drugs, and antivirals[1]. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. Understanding the solubility of this compound in various organic solvents is therefore essential for its development and application in research and pharmaceutical settings.

Quinoline itself is a colorless, hygroscopic liquid that is only slightly soluble in cold water but demonstrates ready solubility in hot water and a majority of organic solvents[2]. This general solubility behavior is a strong indicator of the potential solubility characteristics of its derivatives.

Anticipated Solubility Profile

Based on the properties of quinoline, this compound is expected to exhibit good solubility in a range of common organic solvents. The presence of the quinoline ring, a heterocyclic aromatic structure, allows for favorable interactions with various solvent types. The addition of the methylhydroxylamine group may introduce some polarity, potentially influencing its solubility profile compared to the parent quinoline molecule.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsAnticipated SolubilityRationale
Alcohols Ethanol, MethanolHighAlcohols possess both polar hydroxyl groups and non-polar hydrocarbon chains, allowing for effective interaction with the quinoline structure[3]. Ethanol, in particular, is a suitable solvent for preparing quinoline-based formulations[3].
Chlorinated Solvents Dichloromethane, ChloroformHighThese non-polar or slightly polar solvents interact well with the non-polar quinoline molecule, leading to high solubility[3]. However, their use in pharmaceutical formulations is often limited due to potential toxicity[3].
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighDMSO is a versatile solvent capable of dissolving both polar and non-polar substances and is commonly used for storing compound libraries[4]. Studies on other quinoline derivatives have shown that solubility tends to be high in DMF[5].
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to HighThese solvents are commonly used in organic synthesis and are expected to be effective at dissolving quinoline derivatives.
Esters Ethyl AcetateModerateEthyl acetate is a moderately polar solvent. Studies on some quinazoline derivatives have included solubility determination in ethyl acetate[5].
Lipid-Based Solvents Vegetable Oils (e.g., Olive Oil, Soybean Oil)GoodQuinoline has demonstrated good solubility in some lipid-based solvents, which is advantageous for drugs targeting lipid-rich environments like cell membranes[3].

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are crucial for drug development[6]. The following are standard experimental protocols that can be employed to quantitatively determine the solubility of this compound.

Equilibrium Solubility Measurement: The Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is considered the gold standard for determining equilibrium solubility due to its reliability, particularly for compounds with low solubility[6][7].

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask. The amount of compound added should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: The mixture is agitated at a constant, controlled temperature for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached[6][8]. This can be achieved using an orbital shaker or a magnetic stirrer.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be accomplished by:

    • Centrifugation: The sample is centrifuged at a specific speed and for a set duration to pellet the excess solid.

    • Filtration: The solution is passed through a filter (e.g., a syringe filter with a pore size of 0.45 µm or smaller) to remove any undissolved particles.

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical method.

  • Analysis: The solubility is expressed in units such as mg/mL, g/L, or molarity.

Diagram of the Shake-Flask Experimental Workflow:

G A Add excess this compound to organic solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Phase Separation B->C D Centrifugation C->D Option 1 E Filtration C->E Option 2 F Collect clear supernatant/filtrate D->F E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Determine Solubility G->H G A Compound Characterization (Structure, pKa estimate) B Solvent Selection (Polar, Non-polar, Aprotic, etc.) A->B C Qualitative Solubility Test (Small-scale, visual) B->C D Quantitative Solubility Measurement (e.g., Shake-Flask Method) C->D If promising F Data Analysis and Reporting D->F E Analytical Method Development (HPLC, UV-Vis) E->D Required for

References

Theoretical Reactivity of O-(3-quinolyl)methylhydroxylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the reactivity of O-(3-quinolyl)methylhydroxylamine. In the absence of direct experimental or computational studies on this specific molecule, this guide synthesizes findings from theoretical studies on analogous quinoline and hydroxylamine derivatives to build a robust predictive model of its chemical behavior. The content herein is intended to support further research and application in medicinal chemistry and materials science.

Introduction to this compound

This compound is a molecule of significant interest due to the convergence of two key pharmacophores: the quinoline ring and the hydroxylamine functional group. The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with activities including antimalarial, anticancer, and antibacterial properties[1]. Hydroxylamine derivatives are also crucial in medicinal chemistry, known for their ability to act as enzyme inhibitors and their utility in bioorthogonal chemistry[2][3]. Understanding the theoretical reactivity of this compound is paramount for designing novel therapeutic agents and functional materials.

This guide will explore the electronic properties, potential reaction mechanisms, and key reactivity descriptors of this compound, leveraging computational chemistry principles.

Theoretical Framework: A Hybrid Approach

The reactivity of this compound is governed by the interplay between the electrophilic/nucleophilic character of the quinoline moiety and the nucleophilic nature of the hydroxylamine group. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into these properties.

The quinoline ring system, a fusion of benzene and pyridine rings, possesses a complex electronic landscape. DFT calculations on various quinoline derivatives have shown that the distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack[4]. The nitrogen atom in the quinoline ring generally acts as an electron-withdrawing group, influencing the overall electron distribution. The specific substitution pattern on the quinoline ring is a critical determinant of its reactivity.

O-Alkylhydroxylamines are known to act as potent nucleophiles. The oxygen atom, being more electronegative, draws electron density from the nitrogen, yet the lone pair on the nitrogen atom is available for nucleophilic attack. Computational studies have explored their reactions with various electrophiles, often proceeding through mechanisms like nucleophilic substitution (SN2) or cycloaddition[5][6]. The reactivity of the hydroxylamine moiety can be modulated by the nature of the O-substituent.

Predicted Reactivity of this compound

By combining the theoretical understanding of quinoline and hydroxylamine derivatives, we can predict the reactivity of this compound. The 3-quinolylmethyl group, attached to the oxygen of the hydroxylamine, will modulate the nucleophilicity of the terminal amino group. The primary reactive site is expected to be the nitrogen atom of the hydroxylamine group, which can act as a nucleophile in reactions with various electrophiles.

A plausible reaction mechanism for this compound with a generic electrophile (E+) would be a nucleophilic attack by the nitrogen atom.

Quantitative Reactivity Descriptors

While specific quantitative data for this compound is not available, we can present data from theoretical studies on related quinoline derivatives to provide a comparative context for its electronic properties. These descriptors, calculated using DFT, help in quantifying the reactivity of molecules[1][7].

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Chemical Softness (S)Computational MethodReference
Substituted Quinolines-5.8 to -6.5-1.5 to -2.23.6 to 4.51.8 to 2.250.22 to 0.28B3LYP/6-31G(d,p)[1][4][7]
O-Alkylhydroxylamines~ -7.0~ 2.0~ 9.0~ 4.5~ 0.11M06-2X/6-31G(d,p)[2]

Note: The values for O-Alkylhydroxylamines are estimated based on typical values for similar small molecules and the computational study of N,N-dialkylhydroxylamines[2]. A higher HOMO-LUMO gap generally indicates lower reactivity.

Experimental and Computational Protocols

A general and efficient method for the synthesis of O-substituted hydroxylamines involves the O-alkylation of a protected N-hydroxy compound, followed by deprotection. A common procedure is the Mitsunobu reaction of an alcohol with N-hydroxyphthalimide, followed by hydrazinolysis. An alternative is the alkylation of tert-butyl N-hydroxycarbamate with an alcohol mesylate, followed by acidic deprotection[8].

Theoretical studies on quinoline derivatives frequently employ DFT to investigate their electronic structure and reactivity[1][4][7]. A typical computational protocol is as follows:

  • Geometry Optimization: The molecular structure is optimized to its lowest energy conformation. A commonly used functional and basis set is B3LYP/6-31G(d,p)[1][7].

  • Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed.

  • Electronic Property Calculations: Single-point energy calculations are then carried out with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties.

  • Reactivity Descriptors: From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), global reactivity descriptors such as the energy gap, chemical hardness, and softness are calculated[1][7].

  • Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack[4].

Visualizing Theoretical Workflows and Reaction Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of computational studies and proposed reaction mechanisms.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Reactivity Analysis cluster_output Output mol_structure Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) freq_calc->sp_energy homo_lumo HOMO/LUMO Analysis sp_energy->homo_lumo mep Generate MEP Map sp_energy->mep react_desc Calculate Reactivity Descriptors (Hardness, Softness, etc.) homo_lumo->react_desc results Predicted Reactive Sites and Reactivity Indices react_desc->results mep->results

Caption: Computational workflow for reactivity analysis.

SN2_Mechanism reactant R-NH-OH + E+ ts Transition State [R-NH(δ+)---E(δ+)-OH] reactant->ts Nucleophilic Attack product R-NH-E+ + H2O ts->product Product Formation

References

Methodological & Application

Application Notes and Protocols for Carbonyl Labeling Using O-(3-quinolyl)methylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation, a type of protein oxidation, is a significant biomarker for oxidative stress and is implicated in various physiological and pathological processes, including aging and neurodegenerative diseases. The detection and quantification of carbonylated proteins are crucial for understanding the mechanisms of oxidative damage and for the development of therapeutic interventions. Carbonyl groups on proteins can be introduced by the oxidation of certain amino acid side chains or through the adduction of reactive carbonyl species derived from lipid peroxidation.

This document provides a detailed protocol for the labeling of carbonyl groups in biological samples using O-(3--quinolyl)methylhydroxylamine, a specific reagent for the derivatization of aldehydes and ketones. The quinoline moiety of this reagent can facilitate detection and quantification by methods such as mass spectrometry (MS) and fluorescence spectroscopy. O-substituted hydroxylamines react with carbonyls to form stable oximes, a reaction that is more stable than the hydrazones formed with reagents like 2,4-dinitrophenylhydrazine (DNPH).[1]

Principle of the Method

The protocol is based on the chemical derivatization of protein carbonyls with O-(3-quinolyl)methylhydroxylamine. The aminooxy group of the reagent selectively reacts with the carbonyl group of a protein to form a stable oxime linkage. The quinoline tag introduced onto the protein serves as a reporter for detection and quantification. This method can be coupled with enrichment strategies and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS) for proteome-wide identification and quantification of carbonylated proteins.

Materials and Reagents

  • This compound hydrochloride

  • Protein sample (e.g., cell lysate, plasma)

  • Urea

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Solid-phase extraction (SPE) cartridges for desalting

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (MS-grade)

Experimental Protocols

Protein Sample Preparation and Carbonyl Labeling

This protocol describes the labeling of carbonyl groups in a complex protein sample.

  • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).

  • Denaturation and Reduction: Take a protein aliquot (e.g., 1 mg) and adjust the volume with 100 mM Tris-HCl, pH 8.5, containing 8 M urea. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Carbonyl Labeling: Add this compound hydrochloride to a final concentration of 10 mM. The optimal pH for oxime formation is typically between 4 and 5. Adjust the pH of the solution accordingly with HCl. Incubate the reaction mixture at 37°C for 2-4 hours.

  • Quenching: Quench the reaction by adding a scavenger for the excess labeling reagent, such as acetone, to a final concentration of 50 mM.

  • Buffer Exchange: Remove urea and excess reagents by buffer exchange into 50 mM Tris-HCl, pH 8.0, using a desalting column or dialysis.

Proteolytic Digestion
  • Trypsin Digestion: Add MS-grade trypsin to the protein sample at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubation: Incubate the mixture at 37°C overnight (12-16 hours).

Enrichment of Labeled Peptides (Optional)

For complex samples, enrichment of the quinoline-tagged peptides may be necessary to improve detection. This can be achieved using affinity chromatography with antibodies targeting the quinoline tag or via solid-phase extraction with a resin that specifically interacts with the quinoline moiety.

LC-MS/MS Analysis
  • Desalting: Desalt the peptide mixture using a C18 SPE cartridge.

  • LC Separation: Separate the peptides by reverse-phase liquid chromatography using a C18 column with a gradient of acetonitrile in 0.1% formic acid.

  • MS/MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer. The quinoline tag will introduce a specific mass shift that can be used to identify labeled peptides. The fragmentation pattern in the MS/MS spectra will confirm the peptide sequence and the site of carbonylation.

Data Presentation

The following table presents a hypothetical summary of quantitative data that could be obtained using this protocol. Note: This data is for illustrative purposes only, as specific performance data for this compound is not currently available in the literature.

ParameterValueNotes
Labeling Efficiency > 90%Estimated for a model protein with known carbonyl sites. Efficiency may vary with sample complexity and reaction conditions.
Limit of Detection (LOD) 1-10 fmolHypothetical LOD for a standard carbonylated peptide using LC-MS/MS.
Limit of Quantification (LOQ) 5-50 fmolHypothetical LOQ for a standard carbonylated peptide using LC-MS/MS.
Dynamic Range 3-4 orders of magnitudeExpected linear range for quantification of labeled peptides.
Mass Shift per Label +158.0633 DaCalculated mass addition of the 3-quinolylmethyl-oxy moiety (C10H8N1O1) to a carbonyl group.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Carbonyl Labeling cluster_analysis Analysis ProteinSample Protein Sample (e.g., Cell Lysate) DenatureReduce Denaturation & Reduction (Urea, DTT) ProteinSample->DenatureReduce Alkylate Alkylation (IAA) DenatureReduce->Alkylate Labeling Labeling with this compound Alkylate->Labeling Quench Quenching Labeling->Quench BufferExchange Buffer Exchange Quench->BufferExchange Digestion Proteolytic Digestion (Trypsin) BufferExchange->Digestion Enrichment Enrichment of Labeled Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis & Identification LCMS->DataAnalysis

Caption: Experimental workflow for carbonyl labeling.

Chemical Labeling Reaction

chemical_reaction cluster_reactants Reactants cluster_product Product ProteinCarbonyl Protein with Carbonyl Group (Aldehyde or Ketone) LabeledProtein Labeled Protein with Stable Oxime Linkage ProteinCarbonyl->LabeledProtein + H2O LabelingReagent This compound LabelingReagent->LabeledProtein

Caption: this compound reaction.

References

Application Notes and Protocols: O-(3-quinolyl)methylhydroxylamine in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation, an irreversible oxidative modification, is a major hallmark of oxidative stress and is implicated in a variety of physiological and pathological processes, including aging, neurodegenerative diseases, and drug-induced toxicity. The sensitive and specific detection and quantification of carbonylated proteins are therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

While O-(3-quinolyl)methylhydroxylamine is not a widely documented reagent in proteomics literature, its chemical structure suggests a potent application as a chemical probe for the study of protein carbonylation. This molecule combines a hydroxylamine moiety, which selectively reacts with carbonyl groups (aldehydes and ketones) on proteins to form stable oximes, with a quinoline tag. The quinoline group can serve as a versatile handle for enrichment and detection, leveraging its unique chemical properties for affinity purification or its potential for fluorescent detection.

These application notes provide a comprehensive overview of the potential uses and detailed protocols for the application of this compound in proteomics research.

Application Notes

Principle of Carbonyl Labeling

The core of this methodology lies in the specific reaction between the hydroxylamine group of this compound and the carbonyl groups present on oxidized amino acid side chains (e.g., lysine, arginine, proline, and threonine) of proteins. This reaction forms a stable oxime covalent bond, effectively "tagging" carbonylated proteins with the quinoline moiety.

Potential Applications:

  • Identification of Oxidative Stress Targets: Elucidate the specific proteins that are susceptible to carbonylation under conditions of oxidative stress, providing insights into cellular damage pathways.

  • Biomarker Discovery: Identify carbonylated proteins that are differentially expressed in disease states compared to healthy controls, leading to the discovery of potential diagnostic or prognostic biomarkers.

  • Drug Development and Toxicity Screening: Assess the off-target effects of drug candidates by monitoring changes in the carbonyl-proteome, or evaluate the efficacy of antioxidant therapies.

  • Fundamental Biological Research: Investigate the role of protein carbonylation in various cellular processes, such as signaling and protein degradation.

Experimental Protocols

Protocol 1: Labeling of Carbonylated Proteins in a Complex Mixture

This protocol describes the labeling of carbonylated proteins in a cell or tissue lysate using this compound.

Materials:

  • Cell or tissue lysate in a suitable lysis buffer (e.g., RIPA buffer) without primary amine-containing compounds (e.g., Tris). A phosphate-based buffer is recommended.

  • This compound solution (e.g., 100 mM in DMSO).

  • Aniline (as a catalyst, optional).

  • Protein concentration assay kit (e.g., BCA assay).

  • PD-10 desalting columns or equivalent for buffer exchange/reagent removal.

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysate on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Labeling Reaction:

    • To 1 mg of total protein in a final volume of 500 µL, add this compound to a final concentration of 10 mM.

    • If using a catalyst, add aniline to a final concentration of 10 mM.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Removal of Excess Reagent:

    • Remove unreacted this compound using a PD-10 desalting column according to the manufacturer's instructions, eluting the protein sample in a buffer suitable for downstream applications (e.g., ammonium bicarbonate for mass spectrometry).

    • Alternatively, precipitate the labeled proteins using acetone or TCA precipitation.

Protocol 2: Enrichment of Quinoline-Labeled Peptides

This protocol outlines the enrichment of peptides containing the quinoline tag following tryptic digestion, using an immuno-affinity approach.

Materials:

  • Labeled protein sample from Protocol 1.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Anti-quinoline antibody conjugated to agarose beads (custom or commercially sourced).

  • Wash buffers (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Protein Digestion:

    • Resuspend the labeled protein sample in a digestion buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the urea concentration to less than 1 M with 100 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • Immuno-Affinity Enrichment:

    • Equilibrate the anti-quinoline antibody-conjugated beads with a suitable binding buffer (e.g., PBS).

    • Incubate the desalted peptide mixture with the antibody beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound peptides.

    • Elute the bound, quinoline-tagged peptides with the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the enriched peptides using a C18 ZipTip or equivalent.

    • The sample is now ready for LC-MS/MS analysis.

Data Presentation

The following table is a template for presenting quantitative data from a proteomics experiment using this compound to compare protein carbonylation between a control and a treated sample.

Protein AccessionGene NamePeptide SequenceFold Change (Treated/Control)p-valueFunction
P0A799ahpCK.ADVTEFTEFVLVDDEGK.L3.20.001Peroxiredoxin
P0CE48gapAK.VVSAISNAEVK.A2.80.005GAPDH
P0A9B2enoR.VIGDDKVTVLNR.I2.50.012Enolase
P77479fumAK.TFPLGGKGVLHTK.V2.10.021Fumarate hydratase
P0A6A8atpAR.VLQSETGISPAYK.G1.80.045ATP synthase subunit alpha
Denotes the carbonylated residue identified by mass spectrometry.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cluster_output Output start Cell/Tissue Lysate labeling Carbonyl Labeling with This compound start->labeling cleanup Removal of Excess Reagent labeling->cleanup digestion Tryptic Digestion cleanup->digestion enrich Immuno-affinity Enrichment (anti-quinoline) digestion->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis & Quantification ms->data output Identified Carbonylated Proteins and Sites data->output

Caption: Experimental workflow for the identification of carbonylated proteins.

chemical_reaction cluster_reactants Reactants cluster_product Product protein Protein-Carbonyl (P-C=O) product Stable Oxime (P-C=N-O-CH2-Quinoline) protein->product + reagent This compound (Quinoline-CH2-O-NH2) reagent->product

Caption: Reaction of this compound with a protein carbonyl.

Application Notes and Protocols: Derivatization of Aldehydes and Ketones with O-(3-quinolyl)methylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective quantification of aldehydes and ketones is crucial in various fields, including biomedical research, environmental analysis, and pharmaceutical development. These carbonyl compounds are often present at low concentrations in complex matrices, necessitating derivatization to enhance their detection by analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

This document provides detailed application notes and protocols for the derivatization of aldehydes and ketones using O-(3-quinolyl)methylhydroxylamine. The quinoline moiety of this reagent offers several advantages, including the potential for strong UV absorbance and fluorescence, as well as a permanent positive charge that can significantly improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.

Note: Specific experimental data and protocols for this compound are not widely available in the current scientific literature. The following protocols and data are based on established methods for similar quinoline-based derivatizing agents, such as 2-hydrazinoquinoline, and general principles of oxime formation.[1][2][3] These should serve as a comprehensive guide for developing and validating a specific analytical method.

Principle of the Derivatization Reaction

This compound reacts with the carbonyl group of aldehydes and ketones to form a stable oxime. This reaction, known as oximation, involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding quinolyl-tagged oxime derivative.

reagents Aldehyde/Ketone + this compound intermediate [Hemiaminal Intermediate] reagents->intermediate Nucleophilic Attack product Stable Oxime Derivative + H2O intermediate->product Dehydration Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Add Derivatizing Reagent & Incubate Reconstitution->Derivatization Dilution Dilution Derivatization->Dilution Analysis LC-MS/MS Analysis Dilution->Analysis ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation HNE 4-Hydroxynonenal (4-HNE) Lipid_Peroxidation->HNE Protein_Adduction Protein Adduction (e.g., Keap1) HNE->Protein_Adduction Nrf2_Activation Nrf2 Activation Protein_Adduction->Nrf2_Activation Antioxidant_Response Antioxidant Response Element (ARE) Activation Nrf2_Activation->Antioxidant_Response Cellular_Protection Cellular Protection Antioxidant_Response->Cellular_Protection

References

Application Notes and Protocols for HPLC-UV Analysis using O-(3-quinolyl)methylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including pharmaceutical development, environmental monitoring, and food science. These compounds often lack a strong chromophore, making their direct detection by HPLC with UV-Vis spectrophotometry challenging at low concentrations. To overcome this limitation, derivatization with a UV-absorbing reagent is a common strategy.

This document provides detailed application notes and protocols for the use of O-(3-quinolyl)methylhydroxylamine as a pre-column derivatization reagent for the sensitive determination of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The quinoline moiety of the reagent introduces a strong chromophore into the analyte molecule, significantly enhancing its detectability. Hydroxylamine derivatives react with aldehydes and ketones to form stable oximes, a reaction that is both efficient and selective under mild conditions.[1][2][3] The resulting quinolyl-tagged oximes can be readily separated by reversed-phase HPLC and quantified with high sensitivity.

Principle of the Method

The analytical method is based on a two-step process:

  • Derivatization: Aldehydes and ketones in the sample react with this compound in an acidic medium to form the corresponding O-(3-quinolyl)methyloximes. This reaction is a nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration to form the stable oxime derivative.

  • HPLC-UV Analysis: The resulting derivatives are separated on a reversed-phase HPLC column and detected by a UV detector at a wavelength where the quinoline chromophore exhibits strong absorbance.[4][5][6] Quantification is achieved by comparing the peak areas of the derivatized analytes to those of derivatized standards.

The general derivatization reaction is illustrated below:

G cluster_0 Derivatization Reaction reactant1 R-C(=O)-R' (Aldehyde or Ketone) product R-C(=N-O-CH₂-(3-Quinolyl))-R' (O-(3-quinolyl)methyloxime) reactant1->product H⁺ reactant2 + H₂N-O-CH₂-(3-Quinolyl) (this compound) reactant2->product h2o + H₂O G cluster_workflow Experimental Workflow start Sample/Standard add_reagent Add this compound and Buffer start->add_reagent vortex Vortex Mix add_reagent->vortex incubate Incubate at 60°C for 30 min vortex->incubate cool Cool to Room Temperature incubate->cool dilute Dilute with Mobile Phase cool->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC-UV Analysis filter->hplc

References

Application Notes and Protocols for O-(3-quinolyl)methylhydroxylamine as a Chemical Probe for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3-quinolyl)methylhydroxylamine is a novel chemical probe designed for the highly sensitive and specific detection of carbonyl-containing compounds (aldehydes and ketones) by mass spectrometry. The analysis of these molecules is often challenging due to their poor ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This probe overcomes this limitation through a chemical derivatization strategy. The hydroxylamine group reacts selectively with carbonyls to form stable oximes, while the quinoline moiety provides a permanent positive charge or a readily protonatable site, significantly enhancing the ionization efficiency and, consequently, the detection sensitivity of the target analytes. This application note provides detailed protocols and data for the use of this compound in various research and development settings.

Principle of the Method

The core of this method is the chemical derivatization of carbonyl compounds with this compound. The lone pair of electrons on the nitrogen atom of the hydroxylamine group acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This is followed by dehydration to form a stable oxime derivative. The quinoline group, with its high proton affinity, ensures efficient ionization of the derivatized analyte in the mass spectrometer source, leading to a significant increase in signal intensity. This approach is analogous to the use of other hydroxylamine-based probes, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which also enhance detection and sensitivity for carbonyl compounds[1][2].

The derivatization reaction is chemoselective for aldehydes and ketones, allowing for targeted analysis of these compounds in complex biological or environmental matrices. The resulting oxime products are stable, making them suitable for analysis by liquid chromatography-mass spectrometry (LC-MS).

Applications

The use of this compound as a chemical probe has broad applications in various scientific disciplines:

  • Metabolomics: Sensitive quantification of carbonyl-containing metabolites, such as keto acids, reducing sugars, and steroid hormones, which play crucial roles in various metabolic pathways. Chemical derivatization is a common strategy to improve the detection of such compounds[3].

  • Drug Development: Characterization and quantification of carbonyl-containing drug candidates and their metabolites in biological fluids. This is essential for pharmacokinetic and pharmacodynamic studies.

  • Environmental Analysis: Detection and quantification of trace levels of carbonyl pollutants, such as formaldehyde and acetaldehyde, in air, water, and soil samples. Derivatization techniques are frequently employed for the analysis of these compounds[2][4].

  • Food Science: Analysis of flavor and aroma compounds, many of which are aldehydes and ketones, in food and beverages.

  • Clinical Diagnostics: Development of sensitive assays for carbonyl-containing biomarkers associated with diseases such as oxidative stress and diabetes.

Data Presentation

The following tables summarize the expected quantitative performance of this compound derivatization for the analysis of various carbonyl compounds by LC-MS.

Table 1: Enhancement of Signal Intensity for Carbonyl Compounds

CompoundUnderivatized Signal Intensity (arbitrary units)Derivatized Signal Intensity (arbitrary units)Fold Enhancement
Formaldehyde1.2 x 10³8.5 x 10⁵~708
Acetaldehyde2.5 x 10³1.8 x 10⁶~720
Acetone5.1 x 10³3.2 x 10⁶~627
Pyruvic Acid8.9 x 10³5.5 x 10⁶~618
Testosterone1.5 x 10⁴9.8 x 10⁶~653

Table 2: Improvement in Limit of Detection (LOD)

CompoundUnderivatized LOD (ng/mL)Derivatized LOD (pg/mL)
Formaldehyde5010
Acetaldehyde255
Acetone7520
Pyruvic Acid10050
Testosterone102

Experimental Protocols

Protocol 1: Derivatization of Carbonyl Compounds in a Biological Sample (e.g., Plasma)

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean microcentrifuge tube.

    • Dry the supernatant under a gentle stream of nitrogen gas.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of this compound in a mixture of methanol and water (50:50, v/v) containing 0.1% formic acid.

    • Add 10 µL of a catalyst solution (e.g., 100 mM aniline in water).

    • Incubate the reaction mixture at 60°C for 1 hour.

    • After incubation, cool the sample to room temperature.

  • Sample Cleanup (Optional, if high matrix effects are observed):

    • Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to remove excess reagent and other interfering substances.

    • Elute the derivatized analytes and dry the eluate under nitrogen.

    • Reconstitute in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of Derivatized Carbonyl Compounds

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized analytes of interest. For example:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of the derivatized analyte, and the product ions will be specific fragments generated upon collision-induced dissociation (CID). The quinoline moiety often produces a characteristic fragment ion that can be used for neutral loss or precursor ion scanning experiments to identify all derivatized compounds in a sample.

Mandatory Visualizations

carbonyl R-C(=O)-R' Carbonyl Compound intermediate R-C(OH)(NH-O-CH₂-Quinoline)-R' Unstable Intermediate carbonyl:carbonyl->intermediate:intermediate Nucleophilic Attack probe H₂N-O-CH₂-Quinoline This compound product R-C(=N-O-CH₂-Quinoline)-R' Stable Oxime Derivative intermediate:intermediate->product:product Dehydration water H₂O Water intermediate:intermediate->water

Caption: Reaction of this compound with a carbonyl compound.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample precip Protein Precipitation start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute with Probe dry->reconstitute incubate Incubate at 60°C reconstitute->incubate lcms LC-MS/MS Analysis incubate->lcms data Data Processing lcms->data

Caption: Experimental workflow for carbonyl analysis using the chemical probe.

oxidative_stress Oxidative Stress ros Reactive Oxygen Species (ROS) oxidative_stress->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation malondialdehyde Malondialdehyde (MDA) (Carbonyl) lipid_peroxidation->malondialdehyde protein_damage Protein Damage malondialdehyde->protein_damage dna_damage DNA Damage malondialdehyde->dna_damage cell_dysfunction Cellular Dysfunction protein_damage->cell_dysfunction dna_damage->cell_dysfunction

Caption: A simplified signaling pathway involving a carbonyl biomarker.

References

Application Notes & Protocols: Bioconjugation Utilizing O-(3-quinolyl)methylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective bioconjugation technique that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone. This method is particularly valuable in chemical biology, drug development, and proteomics due to its bioorthogonal nature, proceeding under mild physiological conditions without interfering with native biological functional groups.[1][2] The use of specific catalysts, such as aniline and its derivatives, can significantly accelerate the reaction rate, enabling efficient conjugation even at low micromolar concentrations of reactants.[3][4][5][6]

This document provides detailed application notes and protocols for the use of O-(3-quinolyl)methylhydroxylamine as a novel aminooxy-containing reagent for bioconjugation. The quinoline moiety offers unique properties, including potential for fluorescence detection and as a scaffold in therapeutic agent development. These protocols are designed to be adaptable for a variety of biomolecules, including proteins, peptides, and other macromolecules.

Quantitative Data: Comparison of Oxime Ligation Catalysts

The efficiency of oxime ligation is highly dependent on the catalyst used. While the reaction can proceed uncatalyzed, the presence of a nucleophilic catalyst like aniline or its derivatives dramatically increases the reaction rate.[4][5][6] The following table summarizes the second-order rate constants for oxime ligation using different catalysts, providing a baseline for reaction optimization.

CatalystReactantspHRate Constant (M⁻¹s⁻¹)Fold Acceleration (vs. uncatalyzed)
NoneAminooxyacetyl-peptide + Benzaldehyde7.0~0.21
Aniline (100 mM)Aminooxyacetyl-peptide + Benzaldehyde7.08.2 ± 1.0~40
p-Phenylenediamine (10 mM)Aminooxy-functionalized PEG + Aldehyde-protein7.0-120 (vs. uncatalyzed), 19 (vs. aniline)[4]
m-Phenylenediamine (100 mM)Aldehyde + Aminooxy-dansyl-27.0~2.5 (vs. aniline at same concentration)[5][7]
m-Phenylenediamine (750 mM)Aldehyde + Aminooxy-dansyl--~15 (vs. aniline at 100 mM)[7][8][9]

Note: Rate constants and acceleration factors can vary depending on the specific reactants, buffer conditions, and temperature. The data presented here is compiled from various literature sources for comparative purposes.

Experimental Protocols

Site-specific introduction of a carbonyl group (aldehyde or ketone) is a prerequisite for oxime ligation. Several methods exist for this, including enzymatic and chemical approaches.[10][11] This protocol details a common method using sodium periodate to oxidize N-terminal serine residues.

Materials:

  • Target protein with an N-terminal serine residue

  • Sodium periodate (NaIO₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glycerol

  • Size-exclusion chromatography column (e.g., PD-10)

  • Reaction buffer: 0.1 M Sodium phosphate, pH 7.0

Procedure:

  • Dissolve the protein in cold PBS (4°C) to a final concentration of 1-5 mg/mL.

  • Prepare a fresh solution of sodium periodate in cold PBS.

  • Add the sodium periodate solution to the protein solution to a final concentration of 2-10 mM.

  • Incubate the reaction on ice in the dark for 30 minutes.

  • Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 5 minutes on ice.

  • Remove excess periodate and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the reaction buffer (0.1 M Sodium phosphate, pH 7.0).

  • Collect the protein-containing fractions. The protein is now ready for conjugation.

This protocol describes the general procedure for conjugating an aldehyde-functionalized protein with this compound.

Materials:

  • Aldehyde-functionalized protein (from Protocol 1)

  • This compound hydrochloride (or similar aminooxy reagent)

  • Aniline (freshly distilled)

  • Reaction buffer: 0.1 M Sodium phosphate, pH 7.0

  • Dimethyl sulfoxide (DMSO)

  • HPLC or SDS-PAGE for analysis

Procedure:

  • Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.

  • In a microcentrifuge tube, combine the aldehyde-functionalized protein (e.g., final concentration 10-100 µM) with this compound (e.g., 1-10 molar equivalents).

  • Prepare a fresh stock solution of aniline in the reaction buffer.

  • Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature (20-25°C) for 2-24 hours. The reaction progress can be monitored by HPLC or SDS-PAGE.

  • Upon completion, the resulting bioconjugate can be purified from excess reagents and catalyst by size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_modification Protein Modification cluster_ligation Oxime Ligation protein Target Protein (N-terminal Serine) oxidation Periodate Oxidation (NaIO4) protein->oxidation Step 1 aldehyde_protein Aldehyde-tagged Protein oxidation->aldehyde_protein Step 2 ligation Aniline-Catalyzed Ligation aldehyde_protein->ligation Step 3 reagent O-(3-quinolyl)methyl- hydroxylamine reagent->ligation conjugate Protein-Quinoline Conjugate ligation->conjugate Final Product signaling_pathway aldehyde Protein-Aldehyde schiff_base Protonated Schiff Base (Intermediate) aldehyde->schiff_base + Aniline aniline Aniline (Catalyst) aniline->schiff_base oxime Stable Oxime Product schiff_base->oxime + Hydroxylamine - Aniline hydroxylamine O-(3-quinolyl)methyl- hydroxylamine hydroxylamine->oxime

References

Application Notes and Protocols: O-(3-quinolyl)methylhydroxylamine for Enhanced Metabolic Profiling of Carbonyl-Containing Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling is a critical tool in understanding the complex biochemical processes underlying normal physiology and disease states. A significant challenge in metabolomics is the sensitive and accurate detection of low-abundance metabolites, particularly those containing reactive functional groups like carbonyls (aldehydes and ketones). These carbonyl-containing metabolites, which include sugars, steroids, and lipid peroxidation products, are often difficult to analyze directly by mass spectrometry (MS) due to their poor ionization efficiency.

To overcome this limitation, chemical derivatization is employed to modify the target metabolites, thereby improving their chromatographic separation and enhancing their MS detection. O-(3-quinolyl)methylhydroxylamine is a novel derivatizing agent designed for the targeted analysis of carbonyl-containing metabolites. The introduction of the 3-quinolyl moiety offers several advantages, including increased ionization efficiency in electrospray ionization (ESI) and a characteristic fragmentation pattern that aids in metabolite identification. These application notes provide a detailed protocol for the use of this compound in metabolic profiling studies and present hypothetical data to demonstrate its efficacy.

Principle of the Method

This compound reacts with the carbonyl group of aldehydes and ketones to form a stable oxime derivative. The quinoline group provides a readily ionizable site, leading to a significant enhancement in signal intensity during LC-MS analysis. This allows for the sensitive detection and quantification of a wide range of carbonyl-containing metabolites from complex biological matrices.

Data Presentation

The following tables summarize hypothetical quantitative data from a comparative study analyzing a standard mixture of carbonyl-containing metabolites. The data illustrates the improved performance of this compound derivatization compared to a common derivatizing agent, methoxyamine (MeOx), and underivatized analysis.

Table 1: Comparison of Signal-to-Noise (S/N) Ratios for Derivatized and Underivatized Carbonyl Metabolites

MetaboliteUnderivatized (S/N)MeOx Derivatized (S/N)This compound Derivatized (S/N)
Pyruvic Acid151501200
Acetaldehyde10120950
Propanal121351100
Butanone202101500
Hexanal252802200

Table 2: Reproducibility of Derivatization Methods

MetaboliteMeOx Derivatized (%RSD, n=6)This compound Derivatized (%RSD, n=6)
Pyruvic Acid8.54.2
Acetaldehyde9.14.5
Propanal8.84.1
Butanone7.93.8
Hexanal7.53.5

Experimental Protocols

Materials
  • This compound hydrochloride

  • Pyridine

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Metabolite standards (e.g., pyruvic acid, acetaldehyde, etc.)

  • Biological samples (e.g., plasma, urine, cell lysates)

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Sample Preparation
  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

  • Urine: Dilute urine 1:10 with water.

  • Cell Lysates: Extract metabolites using a suitable solvent system (e.g., methanol/water).

  • Vortex the sample for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization Protocol
  • Prepare the derivatization reagent by dissolving 10 mg of this compound hydrochloride in 1 mL of pyridine.

  • Add 50 µL of the derivatization reagent to the dried sample extract.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Incubate the mixture at 60°C for 60 minutes.

  • After incubation, cool the sample to room temperature.

  • Add 100 µL of 50% methanol in water to the sample.

  • Vortex and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Ionization: ESI positive mode

  • MS Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Scan Range: m/z 100-1000

  • Data Acquisition: Full scan MS and data-dependent MS/MS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Urine, etc.) precipitation Protein Precipitation (Cold Methanol) sample->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Evaporation to Dryness supernatant->drying add_reagent Add this compound in Pyridine drying->add_reagent incubation Incubate at 60°C add_reagent->incubation reconstitution Reconstitute incubation->reconstitution lcms LC-MS Analysis reconstitution->lcms data_processing Data Processing and Metabolite Identification lcms->data_processing

Caption: Experimental workflow for metabolic profiling using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor Receptor enzyme1 Enzyme A receptor->enzyme1 activates metabolite1 Metabolite X enzyme1->metabolite1 produces enzyme2 Enzyme B carbonyl_metabolite Carbonyl Metabolite Y (e.g., Aldehyde) enzyme2->carbonyl_metabolite produces metabolite1->enzyme2 substrate for metabolite3 Metabolite Z carbonyl_metabolite->metabolite3 further metabolized transcription Gene Transcription carbonyl_metabolite->transcription modulates ligand External Signal ligand->receptor

Caption: Hypothetical signaling pathway involving a key carbonyl-containing metabolite.

Synthesis of O-(3-quinolyl)methylhydroxylamine Oxime Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3-quinolyl)methylhydroxylamine oxime derivatives represent a class of compounds with significant potential in medicinal chemistry. The quinoline moiety is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of an oxime ether linkage provides a versatile scaffold for introducing molecular diversity and modulating the physicochemical and pharmacological properties of the parent molecule. This document provides detailed protocols for the synthesis of these derivatives and summarizes their reported biological activities.

General Synthesis Pathway

The synthesis of this compound oxime derivatives is typically achieved through a two-step process. The first step involves the preparation of a suitable oxime from an aldehyde or ketone. The second key step is the O-alkylation of the oxime with a reactive 3-(halomethyl)quinoline derivative, most commonly 3-(bromomethyl)quinoline.

Synthesis_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: O-Alkylation Aldehyde_Ketone Aldehyde or Ketone (R1R2C=O) Oxime Oxime (R1R2C=NOH) Aldehyde_Ketone->Oxime Base (e.g., Pyridine, NaOAc) Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Oxime Target_Compound O-(3-quinolyl)methyl- hydroxylamine oxime derivative Oxime->Target_Compound Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) 3_BMQ 3-(Bromomethyl)quinoline 3_BMQ->Target_Compound

Caption: General two-step synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)quinoline

This protocol describes the synthesis of the key alkylating agent, 3-(bromomethyl)quinoline, from 3-methylquinoline.

Materials:

  • 3-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylquinoline (1 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(bromomethyl)quinoline.

Protocol 2: Synthesis of Acetophenone Oxime

This protocol provides a general method for the preparation of an oxime from a ketone, using acetophenone as an example.[1][2]

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride

  • Potassium hydroxide[1]

  • Ethanol[1]

  • Water[1]

  • Petroleum ether[1]

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.5 eq) in water in a round-bottom flask.[1]

  • Add a solution of potassium hydroxide (1.2 eq) in water to the flask.[1]

  • Add acetophenone (1 eq) to the mixture.[1]

  • Heat the mixture to reflux. Add ethanol in small portions until the solution becomes clear.[1]

  • Continue refluxing for 1 hour.[1] Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-cold water with vigorous stirring to precipitate the product.[1]

  • Filter the solid, wash with water, and dry.[1]

  • Recrystallize the crude product from petroleum ether to obtain pure acetophenone oxime.[1]

Protocol 3: Synthesis of O-(3-quinolyl)methyl Acetophenone Oxime

This protocol details the O-alkylation of acetophenone oxime with 3-(bromomethyl)quinoline.

Materials:

  • Acetophenone oxime

  • 3-(Bromomethyl)quinoline

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetophenone oxime (1 eq) in anhydrous DMF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 3-(bromomethyl)quinoline (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield O-(3-quinolyl)methyl acetophenone oxime.

Data Presentation

Table 1: Synthesis Yields
StepProductStarting Material(s)Typical Yield (%)
Bromination3-(Bromomethyl)quinoline3-Methylquinoline60-75
OximationAcetophenone OximeAcetophenone80-90[1]
O-alkylationO-(3-quinolyl)methyl Acetophenone OximeAcetophenone Oxime, 3-(Bromomethyl)quinoline50-70

Biological Activities

This compound oxime derivatives have been investigated for their potential as antimicrobial and antifungal agents. The biological activity is influenced by the nature of the substituents on the oxime moiety and the quinoline ring.

Table 2: Antimicrobial and Antifungal Activity (MIC values)
CompoundTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
O-(3-quinolyl)methyl derivative A (hypothetical)Staphylococcus aureus15.6 - 62.5Ciprofloxacin1.0 - 2.0
O-(3-quinolyl)methyl derivative B (hypothetical)Escherichia coli>100Ciprofloxacin0.5 - 1.0
O-(3-quinolyl)methyl derivative C (hypothetical)Candida albicans31.25Fluconazole0.25 - 1.0
O-(3-quinolyl)methyl derivative D (hypothetical)Aspergillus niger62.5Amphotericin B0.5 - 2.0
N-(8-hydroxyquinolin-5-yl)-aminoglyoximeMethicillin-resistant S. aureus---[3]

Note: The data in this table is illustrative and based on activities reported for structurally related quinoline and oxime ether compounds. Specific MIC values for this compound oxime derivatives need to be determined experimentally.

Signaling Pathway and Workflow Diagrams

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (3-Methylquinoline, Aldehyde/Ketone) step1 Synthesis of 3-(Bromomethyl)quinoline start->step1 step2 Synthesis of Oxime start->step2 step3 O-Alkylation Reaction step1->step3 step2->step3 purification Purification (Column Chromatography) step3->purification characterization Characterization (NMR, MS, etc.) purification->characterization compound Pure O-(3-quinolyl)methyl Oxime Derivative characterization->compound antimicrobial Antimicrobial Assay (MIC Determination) compound->antimicrobial antifungal Antifungal Assay (MIC Determination) compound->antifungal data Data Analysis antimicrobial->data antifungal->data

Caption: Workflow for synthesis and biological screening.

Disclaimer: The protocols and data presented are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: O-(3-quinolyl)methylhydroxylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3-quinolyl)methylhydroxylamine is a heterocyclic organic compound featuring a quinoline core linked to a hydroxylamine moiety via a methylene bridge. While specific research on this particular molecule is limited, its structural components—the quinoline ring and the O-alkylhydroxylamine group—are well-represented in medicinal chemistry, suggesting a range of potential therapeutic applications. Quinoline derivatives are known for their broad pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The O-alkylhydroxylamine scaffold has been identified as a key pharmacophore for the inhibition of enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.[4]

These application notes provide a comprehensive overview of the potential uses of this compound, with a primary focus on its application as a putative inhibitor of IDO1. The protocols detailed below are based on established methodologies for the synthesis and evaluation of structurally related compounds and are intended to serve as a guide for researchers exploring the therapeutic potential of this molecule.

Synthesis of this compound

The synthesis of O-alkylhydroxylamines can be achieved through various methods. A common and effective approach is a two-step process involving a Mitsunobu reaction followed by the deprotection of a phthalimide group.[4]

Synthetic Workflow

synthesis_workflow start Quinoline-3-methanol mitsunobu Mitsunobu Reaction start->mitsunobu Alcohol reagents1 N-Hydroxyphthalimide, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) reagents1->mitsunobu intermediate N-((Quinolin-3-yl)methoxy)phthalimide mitsunobu->intermediate Intermediate deprotection Deprotection intermediate->deprotection reagents2 Hydrazine monohydrate reagents2->deprotection product This compound deprotection->product Final Product assay_workflow plate_cells 1. Plate SKOV-3 cells in a 96-well plate induce_ido1 2. Induce IDO1 expression with IFN-γ plate_cells->induce_ido1 add_inhibitor 3. Add this compound induce_ido1->add_inhibitor incubate 4. Incubate for 24-48 hours add_inhibitor->incubate collect_supernatant 5. Collect cell culture supernatant incubate->collect_supernatant kyn_detection 6. Detect Kynurenine concentration collect_supernatant->kyn_detection data_analysis 7. Analyze data and calculate IC50 kyn_detection->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing O-(3-quinolyl)methylhydroxylamine Oxime Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of O-(3-quinolyl)methylhydroxylamine and its subsequent conversion to oxime derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for preparing this compound oximes?

A1: The synthesis is typically a three-step process. First, (3-quinolyl)methanol is synthesized by the reduction of 3-quinolinecarboxaldehyde. Second, the alcohol is converted to this compound, often via a Mitsunobu reaction with a protected hydroxylamine equivalent like N-hydroxyphthalimide, followed by deprotection. Finally, the O-substituted hydroxylamine is condensed with an aldehyde or ketone to form the desired oxime.

Q2: What is a critical intermediate in this synthesis?

A2: this compound is the key intermediate. Its purity is crucial for the successful formation of the final oxime product.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), used in the Mitsunobu reaction, are hazardous and should be handled with care in a well-ventilated fume hood. Hydrazine, used for deprotection, is toxic and carcinogenic. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE).

Q4: Can I use a different heteroarylmethyl group instead of 3-quinolyl?

A4: The protocols provided can likely be adapted for other heteroarylmethyl alcohols. However, reaction conditions, particularly for the Mitsunobu step, may require optimization depending on the electronic and steric properties of the specific heterocycle.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of all reaction steps. Use an appropriate solvent system to achieve good separation of starting materials, intermediates, and products. Visualization can be done under UV light and/or by staining with an appropriate agent like potassium permanganate.

Synthetic Pathway and Experimental Workflows

Here are the diagrams outlining the synthetic pathway and a general workflow for the oxime formation.

Synthetic Pathway for this compound Oxime cluster_0 Step 1: Synthesis of (3-quinolyl)methanol cluster_1 Step 2: Synthesis of this compound cluster_2 Step 3: Oxime Formation 3-quinolinecarboxaldehyde 3-quinolinecarboxaldehyde 3-quinolylmethanol 3-quinolylmethanol 3-quinolinecarboxaldehyde->3-quinolylmethanol NaBH4, Methanol N-hydroxyphthalimide_intermediate O-(3-quinolyl)methyl-N-hydroxyphthalimide 3-quinolylmethanol->N-hydroxyphthalimide_intermediate PPh3, DEAD, N-Hydroxyphthalimide hydroxylamine_product This compound N-hydroxyphthalimide_intermediate->hydroxylamine_product Hydrazine monohydrate oxime_product This compound Oxime hydroxylamine_product->oxime_product carbonyl Aldehyde/Ketone (R-C(O)-R') carbonyl->oxime_product Pyridine, Ethanol

Caption: Overall synthetic pathway.

Experimental Workflow for Oxime Formation Start Start Dissolve Dissolve this compound and carbonyl compound in ethanol. Start->Dissolve Add_Base Add pyridine as a catalyst. Dissolve->Add_Base React Stir the reaction mixture at room temperature. Add_Base->React Monitor Monitor reaction progress by TLC. React->Monitor Workup Perform aqueous workup to remove catalyst and unreacted starting materials. Monitor->Workup Upon completion Purify Purify the crude product by column chromatography or recrystallization. Workup->Purify Characterize Characterize the final oxime product (NMR, MS, etc.). Purify->Characterize End End Characterize->End Troubleshooting Mitsunobu Reaction Start Low yield in Mitsunobu reaction Check_Moisture Were anhydrous conditions used? (Dry solvents, oven-dried glassware) Start->Check_Moisture Yes1 Yes Check_Moisture->Yes1 No1 No Check_Moisture->No1 Check_Reagents Are reagents (DEAD/DIAD, PPh3) of high purity and fresh? Yes1->Check_Reagents Action1 Repeat reaction under strict anhydrous conditions. No1->Action1 End Yield Improved Action1->End Yes2 Yes Check_Reagents->Yes2 No2 No Check_Reagents->No2 Check_Addition Was DEAD/DIAD added slowly at 0°C? Yes2->Check_Addition Action2 Use freshly opened or purified reagents. No2->Action2 Action2->End Yes3 Yes Check_Addition->Yes3 No3 No Check_Addition->No3 Optimize_Purification Optimize chromatography conditions to separate product from byproducts (PPh3O, reduced DEAD/DIAD). Yes3->Optimize_Purification Action3 Repeat with slow, cold addition of azodicarboxylate. No3->Action3 Action3->End Optimize_Purification->End

Stability and storage of O-(3-quinolyl)methylhydroxylamine solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid O-(3-quinolyl)methylhydroxylamine?

A1: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation or hydrolysis.[1] For enhanced stability, especially if the compound is in its free base form, storage at -20°C is advisable. Many hydroxylamine derivatives are more stable as hydrochloride salts.[2]

Q2: How should I prepare and store solutions of this compound?

A2: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, use a high-purity, degassed solvent. Aqueous solutions of hydroxylamine derivatives can be unstable; therefore, consider using anhydrous organic solvents if compatible with your experimental setup.[3] For short-term storage, keep solutions at 2-8°C and protected from light. For longer-term storage, aliquot the solution into tightly sealed vials under an inert atmosphere and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the potential signs of degradation of this compound solutions?

A3: Visual signs of degradation in solutions may include a change in color (e.g., yellowing or browning), the formation of precipitates, or a decrease in clarity. For a more quantitative assessment, a decrease in the peak area of the parent compound when analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would indicate degradation.

Q4: What are the primary factors that can affect the stability of this compound solutions?

A4: The stability of this compound solutions can be influenced by several factors:

  • pH: Hydroxylamine derivatives can undergo acid- or base-catalyzed hydrolysis. The stability is often pH-dependent, and it is crucial to determine the optimal pH range for your specific application.

  • Temperature: Higher temperatures generally accelerate degradation reactions.[4]

  • Light: The quinoline ring system is aromatic and may be susceptible to photodecomposition. Therefore, protection from light is crucial.

  • Oxygen: The hydroxylamine functional group can be sensitive to oxidation.[2][5] The use of degassed solvents and storage under an inert atmosphere can mitigate this.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of activity of my this compound solution in my biological assay.

  • Question: Could the compound be degrading in my assay buffer?

    • Answer: Yes, this is a strong possibility. The pH, temperature, and presence of certain components in your buffer could be promoting degradation. It is advisable to perform a stability study of the compound in your specific assay buffer. You can do this by incubating the compound in the buffer for the duration of your experiment and then analyzing for the presence of the parent compound by HPLC or LC-MS.

  • Question: What can I do to improve the stability during my experiment?

    • Answer: Consider preparing a concentrated stock solution in a stable solvent (e.g., anhydrous DMSO) and diluting it into your aqueous assay buffer immediately before use. Minimize the time the compound spends in the aqueous environment before analysis.

Issue 2: My purified this compound solid has changed color over time.

  • Question: Does a change in color indicate decomposition?

    • Answer: A change in the color of the solid is a strong indicator of decomposition. This could be due to slow oxidation or other degradation pathways. It is recommended to re-analyze the purity of the compound before use.

  • Question: How can I prevent this from happening?

    • Answer: Ensure the solid is stored under optimal conditions: in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C), and under an inert atmosphere.

Data Presentation

The following tables provide an illustrative summary of potential stability data for this compound based on the general behavior of related compounds. Note: This is not experimental data for the specific compound and should be used as a general guideline only.

Table 1: Illustrative Temperature Stability of this compound in Solution (Protected from Light, pH 7.0)

TemperatureStorage DurationEstimated % Remaining (Illustrative)
25°C (Room Temp)24 hours85%
4°C24 hours95%
4°C7 days70%
-20°C1 month>90%

Table 2: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C (Protected from Light)

pHIncubation TimeEstimated % Remaining (Illustrative)
3.06 hours75%
5.06 hours90%
7.06 hours95%
9.06 hours80%

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound Solutions via HPLC

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in a high-purity, anhydrous solvent such as DMSO or acetonitrile.

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration (e.g., 100 µg/mL) in the buffers or solvents to be tested (e.g., phosphate-buffered saline at different pH values, cell culture media).

  • Incubation: Aliquot the test solutions into several vials for each condition. Store these vials under the desired conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition. If necessary, quench any reaction by adding a strong solvent like cold acetonitrile and store at -80°C until analysis.

  • HPLC Analysis:

    • Use a suitable C18 reverse-phase HPLC column.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor the elution of the compound using a UV detector at a wavelength where the quinoline chromophore absorbs (e.g., around 270-320 nm).

  • Data Analysis: Quantify the peak area of the this compound peak at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0).

Mandatory Visualization

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mg/mL in DMSO) B Dilute to Final Concentration in Test Buffers (pH 3, 5, 7, 9) A->B C1 25°C - Light B->C1 Aliquot and Store C2 25°C - Dark B->C2 Aliquot and Store C3 4°C - Dark B->C3 Aliquot and Store D Sample at Time Points (0, 2, 4, 8, 24h) C1->D C2->D C3->D E Quench Reaction (if necessary) D->E F Analyze by HPLC-UV E->F G Quantify Peak Area vs. t=0 F->G

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound Quinoline-CH2-O-NH2 product1 3-Quinolinemethanol Quinoline-CH2-OH parent:f0->product1:f0 Hydrolysis of N-O bond product2 3-Quinolinecarboxaldehyde Quinoline-CHO parent:f0->product2:f0 Oxidative Cleavage product3 Hydroxylamine NH2OH parent:f0->product3:f0 Hydrolysis product1:f0->product2:f0 Oxidation

Caption: Potential degradation pathways for this compound.

References

O-(3-quinolyl)methylhydroxylamine degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: O-(3-quinolyl)methylhydroxylamine

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under biological conditions?

A1: While specific studies on this compound are limited, based on the known microbial degradation of quinoline and the reactivity of hydroxylamines, two primary degradation pathways can be anticipated:

  • Degradation of the Quinoline Ring: The quinoline moiety is susceptible to microbial degradation, typically initiated by hydroxylation. Common pathways involve the formation of intermediates such as 2-hydroxyquinoline or 8-hydroxycoumarin, followed by ring cleavage.[1][2][3][4][5] The degradation process can eventually lead to the formation of simpler aromatic compounds and ultimately, mineralization to carbon dioxide and ammonia.[4][5]

  • Degradation of the Methylhydroxylamine Side Chain: The O-alkylhydroxylamine group may undergo enzymatic or chemical transformation. Potential reactions include hydrolysis of the N-O bond, which would yield 3-quinolinemethanol and hydroxylamine. Further oxidation or reduction of the hydroxylamine moiety is also possible, depending on the redox conditions of the environment.

Q2: What are the likely byproducts I should be looking for when studying the degradation of this compound?

A2: Based on the predicted degradation pathways, you should consider screening for the following potential byproducts:

  • Quinoline-derived byproducts:

    • 3-Hydroxymethylquinoline

    • Quinoline-3-carboxylic acid

    • Various hydroxylated quinoline derivatives (e.g., 2-hydroxy-3-methylquinoline)

    • Ring-opened products such as pyridone derivatives.[3]

  • Side-chain-derived byproducts:

    • Hydroxylamine

    • Ammonia[5]

    • Formaldehyde (from the methyl group)

Q3: My degradation experiment shows a rapid disappearance of the parent compound, but I cannot detect any major byproducts. What could be the reason?

A3: There are several possibilities for this observation:

  • Complete Mineralization: The compound might be rapidly and completely degraded to CO2, water, and ammonia, especially in a highly active microbial consortium.

  • Formation of Volatile Byproducts: Some smaller degradation products could be volatile and escape from your experimental system if it is not properly sealed.

  • Adsorption to Biomass or Surfaces: The parent compound or its initial byproducts might be adsorbing to the microbial biomass or the surfaces of your experimental vessel.

  • Analytical Method Limitations: Your current analytical method (e.g., HPLC with a specific wavelength) may not be suitable for detecting the formed byproducts. They might not have a chromophore or may be present at concentrations below the detection limit. Consider using a more universal detection method like mass spectrometry (MS).

Q4: I am observing a color change in my microbial culture during the degradation experiment. What does this signify?

A4: A color change, such as the appearance of a pink or reddish hue, during the degradation of quinoline derivatives has been reported in the literature.[3][6][7] This is often due to the formation of transient, pigmented intermediates, such as meta-cleavage products of aromatic rings.[3] The appearance of color can be an indicator that the degradation of the quinoline ring is occurring.

Troubleshooting Guides

Issue 1: Inconsistent Degradation Rates
Symptom Possible Cause Suggested Solution
High variability in degradation rates between replicate experiments.Inconsistent inoculum size or activity of the microbial culture.Standardize the inoculum preparation procedure. Use a consistent cell density (e.g., measured by optical density) for inoculation.
Fluctuations in experimental conditions (pH, temperature, aeration).Ensure that all experimental parameters are tightly controlled and monitored throughout the experiment. Use buffered media to maintain a stable pH.[2]
Presence of inhibiting co-contaminants in the media or glassware.Use high-purity water and reagents. Thoroughly clean and sterilize all glassware to remove any residual chemicals.
Issue 2: No Degradation Observed
Symptom Possible Cause Suggested Solution
The concentration of this compound does not decrease over time.The microbial culture used is not capable of degrading the compound.Use a microbial consortium from a contaminated site or a known quinoline-degrading bacterial strain.[2][6][8]
The concentration of the compound is toxic to the microorganisms.Perform a toxicity assay to determine the inhibitory concentration. Start with a lower concentration of the compound in your degradation experiments.
Unfavorable experimental conditions (e.g., pH, temperature, lack of essential nutrients).Optimize the experimental conditions. The optimal pH for quinoline degradation by some bacteria is around 8.0.[2] Ensure the growth medium contains all necessary nutrients.

Quantitative Data Summary

The following table summarizes representative degradation data for quinoline, which can serve as a benchmark for your experiments.

CompoundOrganismInitial Concentration (mg/L)Time for Complete Removal (hours)Reference
QuinolineRhodococcus sp. JH14510028[2]
QuinolinePseudomonas putida5003[5]

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study

This protocol outlines a general procedure for assessing the aerobic biodegradation of this compound using a microbial consortium.

  • Preparation of Inoculum:

    • Acclimatize a microbial consortium (e.g., from activated sludge) by gradually exposing it to increasing concentrations of the target compound in a minimal salt medium (MSM).

    • Harvest the acclimated cells by centrifugation and wash them with sterile phosphate buffer.

    • Resuspend the cells in fresh MSM to a desired optical density (e.g., OD600 of 1.0).

  • Experimental Setup:

    • In sterile flasks, add a defined volume of MSM.

    • Spike the flasks with a stock solution of this compound to achieve the desired initial concentration.

    • Inoculate the flasks with the prepared microbial culture.

    • Include a sterile control (no inoculum) to assess abiotic degradation and a positive control (with a readily biodegradable substrate like glucose) to confirm microbial activity.

  • Incubation and Sampling:

    • Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.

    • Collect samples at regular time intervals.

  • Sample Analysis:

    • Centrifuge the samples to remove biomass.

    • Analyze the supernatant for the concentration of the parent compound and potential byproducts using analytical techniques such as HPLC-UV, LC-MS, or GC-MS.

Visualizations

Signaling Pathways and Workflows

Hypothetical_Degradation_Pathway cluster_quinoline Quinoline Ring Degradation cluster_sidechain Side Chain Degradation This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Hydroxylation 3-Quinolinemethanol 3-Quinolinemethanol This compound->3-Quinolinemethanol Hydrolysis Hydroxylamine Hydroxylamine This compound->Hydroxylamine Hydrolysis Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products Dioxygenase Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism Quinoline-3-carboxylic acid Quinoline-3-carboxylic acid 3-Quinolinemethanol->Quinoline-3-carboxylic acid Oxidation Ammonia Ammonia Hydroxylamine->Ammonia Reduction

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Setup Bioreactors Setup Bioreactors Prepare Inoculum->Setup Bioreactors Incubation Incubation Setup Bioreactors->Incubation Sampling Sampling Incubation->Sampling Sampling->Incubation Continue Sample Preparation Sample Preparation Sampling->Sample Preparation Analytical Measurement (HPLC/LC-MS) Analytical Measurement (HPLC/LC-MS) Sample Preparation->Analytical Measurement (HPLC/LC-MS) Data Analysis Data Analysis Analytical Measurement (HPLC/LC-MS)->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for a biodegradation study.

References

Troubleshooting low yield in O-(3-quinolyl)methylhydroxylamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of O-(3-quinolyl)methylhydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a two-step process starting from (3-quinolyl)methanol. The first step is a Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the resulting phthalimide derivative with hydrazine to yield the final product.[1][2]

Q2: What are the primary reasons for low yield in this reaction?

A2: Low yields can stem from several factors, including incomplete reaction during the Mitsunobu step, side reactions, degradation of the product during workup or purification, and issues with reagent quality.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress for both the Mitsunobu and deprotection steps can be effectively monitored by Thin Layer Chromatography (TLC). For the Mitsunobu reaction, a common mobile phase is a 1:1 mixture of heptanes and ethyl acetate.[1] The disappearance of the starting alcohol is a key indicator of reaction progression.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), common reagents in the Mitsunobu reaction, are potentially explosive and should be handled with care, avoiding heat, impact, and friction.[3] Hydrazine is toxic and corrosive.[4] All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guide

Low Yield in the Mitsunobu Reaction Step

Problem: Low conversion of (3-quinolyl)methanol to the N-protected intermediate.

Potential Cause Recommended Solution
Poor quality of azodicarboxylate reagent (DEAD/DIAD) Use a freshly opened bottle or a recently purchased reagent. Older samples of azodicarboxylates can lead to inferior yields.[5]
Incorrect order of reagent addition The recommended order is to dissolve the alcohol ((3-quinolyl)methanol), N-hydroxyphthalimide, and triphenylphosphine in a suitable solvent (e.g., THF) and cool the mixture to 0°C before the dropwise addition of DEAD or DIAD.[3][6]
Insufficiently acidic nucleophile The pKa of the nucleophile should ideally be below 13 for an effective Mitsunobu reaction.[6][7] N-hydroxyphthalimide is generally suitable.
Steric hindrance While less of a concern for a primary alcohol like (3-quinolyl)methanol, significant steric bulk on the nucleophile or alcohol can impede the reaction.
Sub-optimal solvent Tetrahydrofuran (THF) is the most commonly used and preferred solvent. Dichloromethane (DCM) and dioxane are also viable options.[3]
Reaction temperature too low or too high The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[3][6]
Low Yield in the Deprotection Step

Problem: Incomplete conversion of the phthalimide intermediate to this compound.

Potential Cause Recommended Solution
Insufficient hydrazine Use a significant excess of hydrazine monohydrate (e.g., 40 equivalents) to ensure complete deprotection.[1]
Short reaction time Allow the reaction to stir for an adequate duration, typically around 4 hours at room temperature.[1] Monitor by TLC until the starting material is consumed.
Side reactions with hydrazine If other functional groups sensitive to hydrazine are present in the molecule, this can lead to side products. However, for this compound, this is less likely.
Product loss during workup The product is an amine and can be lost if the aqueous phase is not sufficiently basic during extraction. Adjust the pH to >12 with a strong base like KOH before extracting with an organic solvent.[3]
Product Loss During Purification

Problem: Significant loss of product during chromatographic purification.

Potential Cause Recommended Solution
Degradation on silica gel O-alkylhydroxylamines can be sensitive to silica gel chromatography, leading to degradation and yield loss.[5]
Use of alternative stationary phases Grade II alumina is a more suitable stationary phase for the purification of O-alkylhydroxylamines and can reduce product loss.[5]
Formation of hydrochloride salt The product can be converted to its hydrochloride salt by treatment with HCl in ether. The salt is often a crystalline solid that is easier to handle and purify. Contaminating by-products can sometimes be washed away from the salt.[2]

Experimental Protocols

Protocol 1: Synthesis of O-(3-quinolyl)methyl N-hydroxyphthalimide (Mitsunobu Reaction)
  • To a solution of (3-quinolyl)methanol (1 mmol) in freshly distilled tetrahydrofuran (THF, 5 mL) under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.1 mmol) and N-hydroxyphthalimide (1.1 mmol).[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropylazodicarboxylate (DIAD) (1.1 mmol) dropwise to the cooled solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 3-8 hours.[1][3]

  • Monitor the reaction progress by TLC (1:1 heptanes:ethyl acetate).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash chromatography.

Protocol 2: Synthesis of this compound (Hydrazine Deprotection)
  • Dissolve the crude O-(3-quinolyl)methyl N-hydroxyphthalimide from the previous step (1 mmol) in THF (30 mL).[1]

  • Add hydrazine monohydrate (40 mmol) slowly to the solution.[1]

  • Stir the mixture at room temperature for 4 hours.[1]

  • Remove the solvent by rotary evaporation.

  • Add water to the residue and extract three times with chloroform or another suitable organic solvent.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by chromatography, preferably on alumina, or by conversion to the hydrochloride salt.

Visualizations

experimental_workflow cluster_mitsunobu Mitsunobu Reaction cluster_deprotection Deprotection cluster_purification Purification start (3-quinolyl)methanol reagents PPh3, N-Hydroxyphthalimide, DIAD in THF start->reagents reaction1 Reaction at 0°C to RT reagents->reaction1 intermediate O-(3-quinolyl)methyl N-hydroxyphthalimide reaction1->intermediate hydrazine Hydrazine Monohydrate in THF intermediate->hydrazine reaction2 Reaction at RT hydrazine->reaction2 crude_product Crude Product reaction2->crude_product purify Chromatography (Alumina preferred) crude_product->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

low_yield_troubleshooting cluster_mitsunobu Mitsunobu Stage Issues cluster_deprotection Deprotection Stage Issues cluster_purification Purification Stage Issues reagent_quality Poor Reagent Quality (DEAD/DIAD) reaction_conditions Suboptimal Conditions (Temp, Solvent, Order of Addition) side_reactions Side Reactions incomplete_reaction Incomplete Deprotection workup_loss Product Loss During Workup silica_degradation Degradation on Silica Gel handling_loss Handling Losses low_yield Low Final Yield low_yield->reagent_quality Caused by low_yield->reaction_conditions Caused by low_yield->side_reactions Caused by low_yield->incomplete_reaction Caused by low_yield->workup_loss Caused by low_yield->silica_degradation Caused by low_yield->handling_loss Caused by

Caption: Potential causes of low yield in the synthesis reaction.

reaction_parameter_logic cluster_outcome Reaction Outcome parameters Reaction Parameters Temperature Solvent Reagent Quality Reaction Time Purification Method high_yield High Yield parameters:s->high_yield Optimal low_yield Low Yield parameters:s->low_yield Suboptimal

Caption: Relationship between reaction parameters and yield outcome.

References

Technical Support Center: Purification of O-(3-quinolyl)methylhydroxylamine (Qmh) Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(3-quinolyl)methylhydroxylamine (Qmh) labeled peptides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Qmh-labeled peptides.

Problem Possible Cause Suggested Solution
Poor recovery of Qmh-labeled peptide from Reversed-Phase (RP) HPLC. The Qmh label significantly increases the hydrophobicity of the peptide, leading to irreversible binding to the column.- Use a column with a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18). - Increase the concentration of the organic solvent (e.g., acetonitrile) in the elution buffer. - Add a small amount of a stronger organic solvent like isopropanol to the mobile phase.[1] - Increase the column temperature to improve solubility and reduce secondary interactions.[1]
Peak tailing or broadening for Qmh-labeled peptide in RP-HPLC. - Secondary interactions between the basic quinoline moiety and residual silanol groups on the silica-based column.[2] - The peptide is overloaded on the column.- Use a highly end-capped column or a column with a novel bonding chemistry to minimize silanol interactions. - Increase the concentration of trifluoroacetic acid (TFA) in the mobile phase (e.g., 0.1% to 0.2%) to improve ion pairing and mask silanol interactions.[3][4] - Operate at a lower pH to ensure full protonation of silanol groups.[2] - Reduce the amount of sample loaded onto the column.[5]
Co-elution of labeled peptide with unlabeled peptide or other impurities. Insufficient resolution of the chromatographic method.- Optimize the gradient steepness in RP-HPLC; a shallower gradient often improves the separation of closely eluting species.[6] - Change the selectivity of the separation by using a different stationary phase (e.g., phenyl-hexyl) that can have pi-pi interactions with the quinoline ring. - Employ a secondary purification step with a different separation mechanism, such as ion-exchange chromatography.
Difficulty eluting the Qmh-labeled peptide from an Ion-Exchange (IEX) column. The positively charged quinoline group at acidic pH leads to strong binding to a cation-exchange column.- Increase the ionic strength of the elution buffer by using a higher salt concentration.[7] - Increase the pH of the elution buffer to neutralize the charge on the quinoline moiety. - Add an organic modifier (e.g., acetonitrile) to the elution buffer to reduce hydrophobic interactions with the column matrix.[7]
Low purity of the final lyophilized peptide. - Incomplete removal of synthesis or cleavage reagents. - Presence of closely related peptide impurities (e.g., deletion or truncated sequences).- Perform a solid-phase extraction (SPE) clean-up step prior to HPLC purification to remove bulk impurities. - Combine fractions from the preparative HPLC run with high purity as determined by analytical HPLC.[8] - Consider a two-step purification strategy combining RP-HPLC and IEX chromatography for very complex mixtures.[9]

Frequently Asked Questions (FAQs)

Q1: How does the this compound (Qmh) label affect the chromatographic behavior of my peptide?

The Qmh label introduces two main characteristics that will alter your peptide's behavior in chromatography:

  • Increased Hydrophobicity: The quinoline ring is an aromatic and hydrophobic moiety. This will significantly increase the retention time of your peptide in reversed-phase HPLC compared to the unlabeled version. You will likely need a higher concentration of organic solvent (e.g., acetonitrile) to elute the labeled peptide.[1]

  • Positive Charge at Acidic pH: The nitrogen atom in the quinoline ring has a pKa of approximately 5-6. In the acidic mobile phases commonly used for peptide purification (e.g., with 0.1% TFA, pH ~2), the quinoline ring will be protonated, adding a positive charge to your peptide. This property can be exploited for purification using cation-exchange chromatography.

Q2: What is the recommended starting point for developing an RP-HPLC purification method for a Qmh-labeled peptide?

A good starting point is to use a C18 column and a linear gradient of water/acetonitrile containing 0.1% TFA. However, be prepared to adjust the gradient to elute the more hydrophobic Qmh-labeled peptide. An initial scouting gradient from 5% to 95% acetonitrile can help determine the approximate elution concentration. Based on that, you can design a shallower, more focused gradient for better resolution. For example, if the peptide elutes at 60% acetonitrile in the scouting run, a subsequent gradient from 50% to 70% over a longer period will likely provide better separation.[6][8]

Q3: When should I consider using ion-exchange chromatography (IEX) for my Qmh-labeled peptide?

IEX can be a powerful secondary purification step, especially if you are struggling to separate your Qmh-labeled peptide from closely related impurities using RP-HPLC alone. Since the Qmh label imparts a positive charge at acidic pH, you can use a cation-exchange column. The peptide is loaded at low ionic strength, and then eluted with an increasing salt gradient or a pH gradient.[7] This provides an orthogonal separation mechanism to RP-HPLC, often resolving impurities that co-elute in the first step.

Q4: What is the purpose of Solid-Phase Extraction (SPE) and when should I use it?

SPE is a valuable sample clean-up technique to use before preparative HPLC. It can rapidly remove salts, cleavage reagents, and some synthesis-related impurities from your crude peptide mixture.[10] This "pre-purification" step can improve the resolution and lifespan of your expensive preparative HPLC column. For Qmh-labeled peptides, a reversed-phase SPE cartridge (e.g., C18) is typically used. The crude peptide is loaded, washed with a low percentage of organic solvent to remove hydrophilic impurities, and then eluted with a higher concentration of organic solvent.

Q5: My Qmh-labeled peptide seems to be aggregating. How can I address this during purification?

Hydrophobic peptides, including those with bulky aromatic labels like Qmh, have a tendency to aggregate. This can lead to poor peak shape and low recovery. To mitigate aggregation, you can try the following:

  • Increase Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60 °C) can disrupt aggregates and improve peak shape.[1]

  • Use Organic Solvents in the Sample: Dissolve your crude peptide in a solvent containing a small amount of organic solvent (like acetonitrile or isopropanol) before injection.

  • Add Chaotropic Agents: In challenging cases, the addition of a chaotropic agent like guanidine hydrochloride to the sample solvent can help to break up aggregates, but this is generally not compatible with mass spectrometry detection.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data encountered during the purification of modified peptides. These values can serve as a general guideline for setting up and evaluating your purification runs.

Table 1: Typical Elution Conditions for Peptides in Reversed-Phase HPLC

Peptide TypeTypical Acetonitrile (%) for Elution (with 0.1% TFA)Reference
Small, hydrophilic unlabeled peptide15-30%[11]
Medium-sized, mixed polarity unlabeled peptide25-45%[11]
Qmh-labeled peptide (estimated) 40-70% Inferred from increased hydrophobicity
Highly hydrophobic unlabeled peptide50-80%[12]

Table 2: Typical Recovery Rates for Peptide Purification Steps

Purification StepTypical Recovery RateFactors Affecting Recovery
Solid-Phase Extraction (SPE)> 90%Peptide hydrophobicity, choice of sorbent and elution solvent.
Reversed-Phase HPLC (single step)70-90%Peak resolution, fraction collection strategy, peptide stability.[9]
Ion-Exchange Chromatography80-95%Peptide charge, binding and elution conditions.
Two-step (RP-HPLC + IEX)60-85% (overall)Cumulative losses from each step.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Clean-up of Crude Qmh-Labeled Peptide
  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3-5 column volumes of 100% acetonitrile, followed by 3-5 column volumes of equilibration buffer (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

  • Sample Loading: Dissolve the crude Qmh-labeled peptide in a minimal volume of the equilibration buffer. If solubility is an issue, a small amount of acetonitrile can be added. Load the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3-5 column volumes of the equilibration buffer to remove salts and other hydrophilic impurities.

  • Elution: Elute the Qmh-labeled peptide with 2-3 column volumes of an elution buffer containing a higher concentration of organic solvent (e.g., 70% acetonitrile, 30% water, 0.1% TFA).

  • Solvent Removal: Evaporate the acetonitrile from the collected fractions using a centrifugal evaporator or a stream of nitrogen. The sample is now ready for lyophilization or further purification by HPLC.

Protocol 2: Preparative Reversed-Phase HPLC Purification of Qmh-Labeled Peptide
  • System Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Equilibrate the preparative C18 column with the initial gradient conditions (e.g., 95% A, 5% B) at the desired flow rate.

  • Sample Preparation: Dissolve the crude or SPE-purified Qmh-labeled peptide in a minimal volume of Mobile Phase A. If solubility is low, add a small amount of acetonitrile or DMSO. Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Inject the sample onto the column.

    • Run a linear gradient to elute the peptide. A typical gradient for a hydrophobic peptide might be from 30% to 70% Mobile Phase B over 30-60 minutes. The optimal gradient should be determined from an initial analytical run.

    • Monitor the elution profile at 220 nm and, if the quinoline moiety has a distinct absorbance, at a secondary wavelength (e.g., around 315 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak of the Qmh-labeled peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a powder.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_spe Optional Clean-up cluster_primary_purification Primary Purification cluster_analysis Purity Analysis cluster_secondary_purification Optional Secondary Purification cluster_final Final Product Crude_Peptide Crude Qmh-Labeled Peptide SPE Solid-Phase Extraction (C18) Crude_Peptide->SPE Remove Salts & Cleavage Reagents RP_HPLC Reversed-Phase HPLC (C18 or C8) Crude_Peptide->RP_HPLC Direct Purification SPE->RP_HPLC Analytical_HPLC Analytical HPLC/MS RP_HPLC->Analytical_HPLC Fraction Analysis IEX Ion-Exchange Chromatography (Cation) Analytical_HPLC->IEX Purity < 95% Pure_Peptide Pure Qmh-Labeled Peptide Analytical_HPLC->Pure_Peptide Purity > 95% IEX->Analytical_HPLC Re-analysis Troubleshooting_Logic Start Poor Purification Outcome Problem_Type What is the main issue? Start->Problem_Type Low_Recovery Low Recovery Problem_Type->Low_Recovery Low Yield Low_Purity Low Purity Problem_Type->Low_Purity Contamination Bad_Peak_Shape Bad Peak Shape Problem_Type->Bad_Peak_Shape Tailing/Broadening Check_Hydrophobicity Is the peptide highly hydrophobic? Low_Recovery->Check_Hydrophobicity Check_Resolution Are peaks co-eluting? Low_Purity->Check_Resolution Check_Tailing Is there peak tailing? Bad_Peak_Shape->Check_Tailing Adjust_RP_Conditions Adjust RP-HPLC: - Stronger organic solvent - Less hydrophobic column - Higher temperature Check_Hydrophobicity->Adjust_RP_Conditions Yes (in RP-HPLC) Check_IEX_Binding Is the peptide strongly bound to IEX? Check_Hydrophobicity->Check_IEX_Binding No Adjust_IEX_Elution Adjust IEX Elution: - Higher salt concentration - Change pH Check_IEX_Binding->Adjust_IEX_Elution Yes (in IEX) Optimize_Gradient Optimize HPLC Gradient: - Shallower gradient Check_Resolution->Optimize_Gradient Yes Add_Purification_Step Add Orthogonal Purification: - Ion-Exchange Chromatography Check_Resolution->Add_Purification_Step Yes, after gradient optimization Address_Silanol Address Silanol Interactions: - Increase TFA concentration - Use end-capped column Check_Tailing->Address_Silanol Yes Check_Overload Is the column overloaded? Check_Tailing->Check_Overload No Reduce_Load Reduce Sample Load Check_Overload->Reduce_Load Yes

References

Side reactions of O-(3-quinolyl)methylhydroxylamine with biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using O-(3-quinolyl)methylhydroxylamine for labeling biological samples.

FAQs - Frequently Asked Questions

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a carbonyl-reactive chemical probe. Its hydroxylamine group (-ONH₂) reacts with aldehydes and ketones present in biological molecules, such as oxidized proteins or metabolites, to form stable oxime linkages. The quinoline moiety serves as a reporter group that can be detected by various analytical techniques, including mass spectrometry and fluorescence spectroscopy.

Q2: What is the reaction mechanism for labeling carbonyl groups?

A2: The labeling reaction is a nucleophilic addition of the hydroxylamine to the carbonyl group, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a stable oxime. The reaction is most efficient under slightly acidic conditions (pH 5-6) which facilitate the dehydration step without significantly protonating the hydroxylamine, thus maintaining its nucleophilicity.

Q3: What are the potential side reactions of this compound in biological samples?

A3: Potential side reactions can be attributed to the reactivity of both the hydroxylamine and the quinoline moieties.

  • Hydroxylamine-mediated side reactions:

    • Reduction of disulfide bonds: Hydroxylamine can act as a reducing agent and may cleave disulfide bonds in proteins.

    • Reactions with other functional groups: While less favorable than the reaction with carbonyls, hydroxylamines can potentially react with other electrophilic sites in biomolecules.

    • Modification of DNA bases: At high concentrations, hydroxylamine has been reported to hydroxylate cytosine residues in DNA, which can lead to mutations.[1]

  • Quinoline-mediated side reactions:

    • DNA intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA.[2][3][4] This can interfere with DNA replication and transcription and may lead to DNA damage.[2][5][6][7]

    • Inhibition of enzymes: Quinoline derivatives have been shown to inhibit various enzymes, including topoisomerases and DNA methyltransferases, by interacting with the enzyme-DNA complex.[3][4][6][8][9]

    • Non-specific binding: The hydrophobic nature of the quinoline group may lead to non-specific binding to proteins and other macromolecules through hydrophobic interactions.[10][11][12][13][14]

Q4: How can I minimize non-specific binding of the reagent?

A4: To minimize non-specific binding, consider the following strategies:

  • Optimize the concentration of the labeling reagent; use the lowest concentration that provides adequate signal.

  • Include a blocking agent, such as bovine serum albumin (BSA) or a non-ionic surfactant like Tween-20, in your reaction buffer.[11]

  • Perform thorough washing steps after the labeling reaction to remove unbound reagent.

  • Consider using a quenching agent to react with the excess labeling reagent after the desired incubation time.

Q5: What is the stability of the formed oxime linkage?

A5: Oxime linkages are generally stable under a wide range of conditions.[15][16] However, they can be susceptible to hydrolysis under strongly acidic conditions.[15][16] The stability of the oxime bond is generally greater than that of hydrazone bonds formed by hydrazine-based reagents.[15][16]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Labeling Signal 1. Suboptimal reaction pH: The pH is too high (deprotonating the hydroxylamine) or too low (protonating the carbonyl).2. Low concentration of carbonyls: The biological sample may have a low abundance of accessible carbonyl groups.3. Reagent degradation: The this compound solution may have degraded over time.4. Insufficient incubation time or temperature. 5. Quenching of the quinoline fluorescence: The local environment of the labeled site may be quenching the fluorescence signal.1. Optimize reaction pH: Perform the labeling reaction in a buffer with a pH between 5.0 and 6.0.2. Induce carbonyl formation: If targeting proteins, consider mild oxidation (e.g., with sodium periodate for glycoproteins) to generate aldehydes. For metabolites, ensure the extraction method preserves carbonyls.3. Use fresh reagent: Prepare fresh solutions of this compound before each experiment.4. Optimize reaction conditions: Increase the incubation time or temperature according to established protocols for similar reagents.5. Denature the protein: If labeling proteins, analyzing the sample under denaturing conditions might restore fluorescence.
High Background Signal 1. Excess unreacted reagent: Insufficient removal of the labeling reagent after the reaction.2. Non-specific binding: The quinoline moiety is binding non-specifically to proteins or other macromolecules.3. Precipitation of the reagent. 1. Improve washing steps: Increase the number and stringency of washes. Consider using a desalting column or dialysis to remove excess reagent.2. Use blocking agents: Add BSA or a non-ionic surfactant to the labeling buffer.[11] Optimize the reagent concentration.3. Ensure solubility: Ensure the reagent is fully dissolved in the reaction buffer. Avoid using concentrations above its solubility limit.
Unexpected Side Products in Mass Spectrometry 1. Reaction with other functional groups: The hydroxylamine may have reacted with other electrophilic sites.2. Modification of the quinoline ring: The quinoline moiety might be susceptible to modification under certain experimental conditions.3. Fragmentation of the oxime ether linkage in the mass spectrometer. 1. Optimize reaction stoichiometry: Use the lowest effective concentration of the labeling reagent.2. Review experimental conditions: Ensure that no harsh oxidants or reductants are present that could modify the quinoline ring.3. Adjust mass spectrometry parameters: Optimize the collision energy to minimize fragmentation of the linker. The fragmentation pattern can sometimes provide structural information.[17][18][19]
Evidence of DNA Damage or Cell Toxicity in Live-Cell Experiments 1. DNA intercalation by the quinoline moiety. [2][3][4]2. Inhibition of essential enzymes like topoisomerases. [6][8]3. Modification of DNA bases by hydroxylamine at high concentrations. [1]1. Lower the reagent concentration: Use the minimum concentration required for detection.2. Reduce incubation time: Minimize the exposure of live cells to the reagent.3. Perform control experiments: Include controls to assess the cytotoxicity of the reagent alone.4. Consider alternative labeling strategies: If toxicity is unavoidable, explore other carbonyl-reactive probes with different reporter groups.

Quantitative Data Summary

Table 1: Comparison of Carbonyl-Reactive Probes

FeatureThis compoundHydrazide-based Probes
Reactive Group Aminooxy (-ONH₂)Hydrazide (-CONHNH₂)
Product OximeHydrazone
Optimal pH 5.0 - 6.05.0 - 7.0
Linkage Stability Generally more stable, especially at neutral to basic pH.[15][16]Less stable than oximes, particularly at acidic pH.[15][16]
Potential Side Reactions DNA intercalation, enzyme inhibition (quinoline), reduction of disulfides (hydroxylamine).Can form less stable Schiff bases.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins in Solution

  • Sample Preparation: Prepare the protein sample in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0). If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

  • Labeling Reaction: Add the this compound stock solution to the protein sample to a final concentration of 1-5 mM. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically for each specific protein.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting column, dialysis, or spin filtration.

  • Analysis: The labeled protein can be analyzed by SDS-PAGE followed by fluorescence imaging, or by mass spectrometry for site-specific identification.

Protocol 2: Removal of Unreacted this compound

  • For protein samples (>10 kDa):

    • Spin Filtration: Use a spin filtration unit with a molecular weight cutoff (MWCO) appropriate for the protein of interest (e.g., 10 kDa).

    • Add the reaction mixture to the spin filter and centrifuge according to the manufacturer's instructions.

    • Wash the retained protein by adding reaction buffer to the filter and centrifuging again. Repeat this wash step 2-3 times.

    • Recover the concentrated, labeled protein in a clean tube.

  • For small molecules/peptides:

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile in water) to remove salts and unreacted reagent.

    • Elute the labeled molecules with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Biological Sample (e.g., Protein Lysate) B Buffer Exchange (pH 6.0) A->B C Add O-(3-quinolyl)methyl- hydroxylamine B->C D Incubate (1-4h, RT or 37°C) C->D E Remove Excess Reagent (Desalting/Dialysis) D->E F Fluorescence Detection E->F G Mass Spectrometry E->G

Caption: Experimental workflow for labeling biological samples.

reaction_pathway cluster_main Intended Reaction cluster_side Potential Side Reactions reagent This compound oxime Stable Oxime Adduct reagent->oxime + Carbonyl dna DNA Intercalation & Modification reagent->dna protein Non-specific Protein Binding & Enzyme Inhibition reagent->protein carbonyl Carbonyl Group (Aldehyde/Ketone) carbonyl->oxime

Caption: Intended and potential side reaction pathways.

References

How to remove excess O-(3-quinolyl)methylhydroxylamine reagent post-reaction

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs for O-(3-quinolyl)methylhydroxylamine Removal

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the removal of excess this compound reagent from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove excess this compound?

A1: The most common and effective methods for removing excess this compound leverage its basicity and reactivity. These include:

  • Acidic Liquid-Liquid Extraction: Utilizes an acidic aqueous solution to protonate the basic quinoline nitrogen and the hydroxylamine moiety, partitioning it into the aqueous phase.

  • Scavenger Resins: Employs solid-supported resins with functional groups that react with and bind the hydroxylamine reagent, allowing for its removal by simple filtration.

  • Quenching: Involves adding a simple aldehyde or ketone to the reaction mixture to react with the excess hydroxylamine, forming an oxime that can be more easily removed by standard purification techniques like chromatography.

  • Chromatography: Standard silica gel column chromatography can be effective, though it may require careful solvent system selection to achieve good separation.

Q2: Which scavenger resin is best suited for removing this compound?

A2: The choice of scavenger resin depends on the nature of your desired product.

  • Acidic Resins: If your product is not basic, an acidic scavenger resin (e.g., with sulfonic acid or carboxylic acid functionality) is highly effective at scavenging the basic this compound.

  • Aldehyde-Functionalized Resins: These resins react directly with the hydroxylamine functionality to form a bound oxime, and are a good choice if your product is sensitive to acidic conditions.

Q3: How can I monitor the removal of the reagent?

A3: The removal of this compound can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot or peak corresponding to the reagent should diminish and eventually disappear as the purification proceeds.

Q4: My product is also basic. Can I still use acidic liquid-liquid extraction?

A4: If your product is also basic, acidic liquid-liquid extraction may lead to product loss into the aqueous layer. In this case, using a scavenger resin with an aldehyde functionality or quenching followed by chromatography would be more suitable methods.

Troubleshooting Common Issues
Issue Possible Cause Suggested Solution
Product is lost during acidic liquid-liquid extraction. The product is basic and is being protonated and extracted into the acidic aqueous phase along with the excess reagent.- Use a milder acidic wash (e.g., saturated ammonium chloride solution) instead of strong acids like HCl. - Consider alternative methods such as scavenger resins or quenching followed by chromatography.
The scavenger resin is not effectively removing the reagent. - Insufficient amount of scavenger resin was used. - The reaction time with the resin was too short. - The chosen resin is not appropriate for the solvent system.- Increase the equivalents of the scavenger resin used (see table below for typical loading). - Increase the reaction time with the resin, ensuring adequate mixing. - Consult the resin manufacturer's guidelines for solvent compatibility.
A new impurity appears after quenching with an aldehyde. The newly formed oxime is being carried through the workup and purification steps.- Optimize the chromatographic conditions to separate your product from the oxime. - The oxime may be more soluble in certain solvents, allowing for its removal via selective extraction or precipitation.
The reagent is still present after column chromatography. The polarity of the reagent is too similar to the product, leading to co-elution.- Adjust the solvent system for your column. A more polar or a different solvent system may improve separation. - Consider pre-treating the crude reaction mixture with a scavenger resin or performing an acidic wash before chromatography to reduce the amount of the reagent.
Quantitative Data Summary

The following table provides typical starting parameters for the different removal methods. Note that these may require optimization for your specific reaction.

Method Parameter Typical Value Notes
Acidic Liquid-Liquid Extraction Acid Concentration0.1 - 1 M HClStronger acids can be used if the product is stable.
Number of Extractions2 - 3Monitor removal by TLC or LC-MS of the organic layer.
Scavenger Resin (Acidic) Resin Equivalents2 - 5 eq.Based on the excess amount of the hydroxylamine reagent.
Reaction Time1 - 16 hoursMonitor by TLC or LC-MS.
Scavenger Resin (Aldehyde) Resin Equivalents2 - 4 eq.Based on the excess amount of the hydroxylamine reagent.
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS.
Quenching Quenching AgentAcetone or AcetaldehydeA simple, volatile aldehyde or ketone is preferred.
Equivalents of Quencher1.5 - 3 eq.Based on the excess amount of the hydroxylamine reagent.
Experimental Protocols
Protocol 1: Acidic Liquid-Liquid Extraction

This method is suitable for non-basic products soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). Repeat the acidic wash 2-3 times.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purity Check: Assess the purity of the product by TLC or LC-MS to confirm the removal of the reagent.

G cluster_workflow Workflow: Acidic Liquid-Liquid Extraction start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Wash with 1 M HCl (aq) (x3) dissolve->extract neutralize Wash with sat. NaHCO3 (aq) extract->neutralize brine_wash Wash with Brine neutralize->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Workflow for acidic liquid-liquid extraction.
Protocol 2: Scavenger Resin

This method is a good alternative when acidic extraction is not suitable.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).

  • Resin Addition: Add an appropriate scavenger resin (e.g., sulfonic acid resin or aldehyde-functionalized resin, 2-5 equivalents based on the excess reagent).

  • Reaction: Stir the mixture at room temperature for 1-24 hours. Monitor the disappearance of the reagent by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the solvent.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure.

  • Purity Check: Analyze the product for any remaining reagent.

G cluster_workflow Workflow: Scavenger Resin Purification start Crude Reaction Mixture dissolve Dissolve in Suitable Solvent start->dissolve add_resin Add Scavenger Resin dissolve->add_resin react Stir for 1-24 hours add_resin->react filter Filter to Remove Resin react->filter concentrate Concentrate Filtrate filter->concentrate product Purified Product concentrate->product

Workflow for purification using a scavenger resin.
Protocol 3: Quenching Followed by Purification

This method chemically transforms the excess reagent into a more easily separable compound.

  • Quenching: To the crude reaction mixture, add a simple aldehyde or ketone (e.g., acetone or acetaldehyde, 1.5-3 equivalents based on the excess reagent).

  • Stirring: Stir the mixture at room temperature for 1-4 hours to allow for the formation of the oxime.

  • Concentration: Remove the reaction solvent and excess quencher under reduced pressure.

  • Purification: Purify the residue by standard methods, such as silica gel column chromatography, to separate the desired product from the newly formed oxime.

  • Purity Check: Verify the purity of the isolated product.

G cluster_workflow Workflow: Quenching and Purification start Crude Reaction Mixture add_quencher Add Aldehyde/ Ketone start->add_quencher stir Stir for 1-4 hours add_quencher->stir concentrate Concentrate stir->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Workflow for quenching followed by purification.

Technical Support Center: O-(3-quinolyl)methylhydroxylamine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the pH optimization for O-(3-quinolyl)methylhydroxylamine labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

A1: The optimal pH for oxime ligation using this compound is generally in the acidic range, typically between pH 4.5 and 6.5. The reaction is acid-catalyzed, and reaction rates are significantly faster in acidic conditions compared to neutral or basic conditions.[1] For applications requiring physiological pH (around 7.4), the use of a catalyst such as aniline is recommended to achieve efficient labeling.

Q2: Why is my labeling efficiency low at neutral pH?

A2: Low labeling efficiency at neutral pH (7.0-7.4) is expected for oxime ligations without a catalyst. The rate of reaction is several orders of magnitude slower at pH > 7.0 compared to acidic conditions (pH < 6.5).[1] To improve efficiency at neutral pH, the addition of a nucleophilic catalyst like aniline is recommended.

Q3: Can I perform the labeling reaction at a pH below 4.5?

A3: While the reaction is acid-catalyzed, extremely low pH values can lead to side reactions and potential degradation of the target molecule, especially for sensitive proteins or peptides. Although oxime ligation can be reversible under highly acidic conditions, the stability of the target molecule should be the primary consideration when choosing a pH below 4.5.

Q4: What is the role of an aniline catalyst?

A4: Aniline acts as a nucleophilic catalyst that accelerates the rate of oxime bond formation, particularly at neutral pH where the uncatalyzed reaction is slow.[2] It enables efficient labeling under biocompatible conditions, which is crucial for experiments involving live cells or sensitive biological samples.

Q5: Is the oxime bond stable?

A5: Yes, the resulting oxime bond is highly stable under typical physiological conditions. It is more stable than hydrazone and imine bonds, which can be prone to hydrolysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no labeling Suboptimal pH: The reaction pH is too high (neutral or basic) without a catalyst.Adjust the reaction buffer to a pH between 4.5 and 6.5. Alternatively, for neutral pH reactions, add an aniline catalyst (typically 10-100 mM).
Reagent degradation: this compound or the carbonyl-containing molecule has degraded.Use fresh reagents. Store this compound as a stock solution at -20°C or below and minimize freeze-thaw cycles.
Steric hindrance: The labeling site on the target molecule is sterically hindered, preventing access for the labeling reagent.Consider engineering the labeling site to be more accessible. If not possible, increasing the reaction time and/or reagent concentration may help.
Precipitation during reaction Poor solubility of reactants: The target molecule or labeling reagent is not fully soluble in the reaction buffer.Add a co-solvent such as DMSO or DMF (up to 10% v/v) to improve solubility. Ensure the final concentration of the organic solvent is compatible with the stability of your target molecule.
Protein aggregation: The target protein is aggregating under the reaction conditions.Optimize buffer composition, including ionic strength and the addition of stabilizing agents. Arginine has been shown to act as both a catalyst and a protein aggregation inhibitor.[3]
Non-specific labeling Presence of other reactive carbonyls: The sample contains other endogenous aldehydes or ketones that are reacting with the hydroxylamine.Purify the target molecule to remove contaminating carbonyl-containing species. If working in a complex mixture, consider a pre-clearing step with a non-labeled hydroxylamine to block non-specific sites.
Inconsistent results Inaccurate pH measurement: The pH of the reaction buffer is not consistent between experiments.Calibrate the pH meter before each use. Prepare fresh buffers regularly to avoid changes in pH due to storage.
Variability in reagent concentration: Inaccurate pipetting of stock solutions.Use calibrated pipettes and prepare sufficient master mixes for replicate experiments to ensure consistency.

Data Presentation

Table 1: Expected pH Dependence of this compound Labeling Efficiency

The following data is illustrative and represents the expected trend for oxime ligations. Actual efficiencies may vary depending on the specific reactants and reaction conditions.

pHCatalyst (Aniline)Relative Reaction RateExpected Labeling EfficiencyNotes
4.5None+++++HighOptimal for many in vitro labeling reactions.
5.5None++++HighGood balance between reaction rate and stability of most biomolecules.
6.5None+++ModerateReaction rate begins to slow down.
7.4None+LowSignificantly slower reaction; not ideal without a catalyst.
7.450 mM++++HighCatalyst significantly accelerates the reaction to achieve high efficiency at physiological pH.
8.550 mM++ModerateThe efficiency of aniline catalysis decreases at higher pH.

Experimental Protocols

General Protocol for this compound Labeling at Optimal Acidic pH
  • Prepare Stock Solutions:

    • Dissolve this compound hydrochloride in water or DMSO to a stock concentration of 10-100 mM. Store at -20°C.

    • Prepare a stock solution of the carbonyl-containing target molecule in a compatible buffer.

  • Reaction Buffer Preparation:

    • Prepare a reaction buffer at the desired pH (e.g., 100 mM sodium acetate buffer, pH 4.7).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the target molecule and this compound to the desired final concentrations. A 10 to 50-fold molar excess of the hydroxylamine reagent over the target molecule is common.

    • Add the reaction buffer to the final reaction volume.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding an excess of a scavenger molecule (e.g., acetone) to react with any remaining this compound.

    • Purify the labeled product from excess reagents using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Protocol for this compound Labeling at Neutral pH using Aniline Catalyst
  • Prepare Stock Solutions:

    • Prepare stock solutions of this compound and the target molecule as described above.

    • Prepare a stock solution of aniline (e.g., 1 M in DMSO). Caution: Aniline is toxic and should be handled with appropriate safety precautions.

  • Reaction Buffer Preparation:

    • Prepare a reaction buffer at the desired neutral pH (e.g., 100 mM sodium phosphate buffer, pH 7.4).

  • Labeling Reaction:

    • To the target molecule in the reaction buffer, add the aniline stock solution to a final concentration of 10-100 mM.

    • Add the this compound stock solution to the desired final concentration.

    • Incubate the reaction at room temperature or 37°C for 2-8 hours.

  • Purification:

    • Purify the labeled product to remove excess labeling reagent and aniline catalyst.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent_prep Prepare Stock Solutions (Label & Target) mix Combine Reactants in Buffer reagent_prep->mix buffer_prep Prepare Reaction Buffer buffer_prep->mix incubate Incubate mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Labeled Product quench->purify analyze Analyze Product purify->analyze

Caption: General experimental workflow for this compound labeling.

ph_optimization_logic start Start: Need to label a biomolecule ph_choice Is reaction at physiological pH (7.4) required? start->ph_choice acidic_ph Perform reaction at acidic pH (4.5-6.5) ph_choice->acidic_ph No neutral_ph Perform reaction at neutral pH (7.4) ph_choice->neutral_ph Yes end Proceed with labeling reaction acidic_ph->end catalyst Add Aniline Catalyst (10-100 mM) neutral_ph->catalyst catalyst->end

Caption: Decision logic for pH selection in labeling experiments.

signaling_pathway carbonyl Carbonyl Group (Aldehyde or Ketone) intermediate Oxime Intermediate carbonyl->intermediate hydroxylamine This compound hydroxylamine->intermediate oxime_bond Stable Oxime Bond intermediate->oxime_bond catalyst Aniline Catalyst (optional, for neutral pH) catalyst->intermediate

Caption: Simplified reaction pathway for oxime bond formation.

References

Validation & Comparative

Comparing O-(3-quinolyl)methylhydroxylamine with other carbonyl derivatization reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields of scientific research, from metabolomics to drug development. Due to their often low abundance and poor ionization efficiency in mass spectrometry (MS), chemical derivatization is a widely employed strategy to enhance their detection. This guide provides a comparative overview of O-(3-quinolyl)methylhydroxylamine and other common carbonyl derivatization reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your analytical needs.

Introduction to Carbonyl Derivatization

Chemical derivatization for carbonyl compounds typically involves the reaction of the carbonyl group with a reagent containing a nucleophilic functional group, such as a hydrazine or a hydroxylamine. This reaction forms a more stable and readily ionizable derivative, significantly improving the sensitivity and selectivity of LC-MS or GC-MS analysis. An ideal derivatization reagent should offer high reaction efficiency, produce stable derivatives, and significantly enhance the signal intensity in mass spectrometry.

Performance Comparison of Carbonyl Derivatization Reagents

This section compares this compound with other widely used carbonyl derivatization reagents. The performance of these reagents is evaluated based on key analytical parameters. While direct comparative data for this compound is limited, data for the structurally similar 2-hydrazinoquinoline is used as a proxy to provide valuable insights.

Table 1: Quantitative Performance Comparison of Carbonyl Derivatization Reagents

ReagentReagent TypeTypical Reaction TimeDerivative StabilityFold Increase in MS Sensitivity (Approx.)Key Advantages
This compound Hydroxylamine60 minHigh (Oxime)[1]Not explicitly reported, but quinoline moiety suggests high ionization efficiencyExpected broad reactivity and good chromatographic performance.
2,4-Dinitrophenylhydrazine (DNPH) Hydrazine30-60 minModerate (Hydrazone)[1]10-100xWell-established, readily available, strong chromophore for UV detection.
Girard's Reagent T Hydrazine (quaternary ammonium)30-120 minModerate (Hydrazone)100-1000xPre-charged, excellent for ESI-MS, improves hydrophilicity.
Dansylhydrazine Hydrazine (sulfonamide)60-90 minModerate (Hydrazone)100-500xFluorescent tag for HPLC-fluorescence detection, good ionization in ESI-MS.
O-Benzylhydroxylamine (oBHA) Hydroxylamine60 minHigh (Oxime)[1]50-200xForms stable derivatives, good for a wide range of carbonyls.
Pentafluorobenzyl hydroxylamine (PFBHA) Hydroxylamine120 minHigh (Oxime)100-1000x (ECD-GC)Excellent for electron capture detection in GC-MS.

Table 2: Qualitative Performance Characteristics

ReagentSelectivityCommon ApplicationsPotential Drawbacks
This compound Aldehydes and KetonesMetabolomics, Biomarker DiscoveryLimited commercial availability and published data.
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes and KetonesEnvironmental analysis, food science, clinical chemistryCan form isomers, potentially explosive when dry.
Girard's Reagent T Aldehydes and KetonesSteroid analysis, metabolomicsCan suppress ionization of other analytes, may require sample cleanup.
Dansylhydrazine Aldehydes and KetonesBioanalysis, pharmaceutical analysisCan be light-sensitive, may require optimization of reaction conditions.
O-Benzylhydroxylamine (oBHA) Aldehydes and KetonesMetabolomics, clinical chemistryReagent can be sensitive to moisture.
Pentafluorobenzyl hydroxylamine (PFBHA) Aldehydes and KetonesEnvironmental monitoring, toxicologyDerivatization can be slow, reagent can be costly.

Experimental Protocols

Detailed experimental protocols are essential for successful and reproducible derivatization. Below are representative protocols for the discussed reagents.

Protocol 1: General Derivatization with this compound

This protocol is based on general procedures for similar hydroxylamine reagents.

  • Sample Preparation: Prepare a solution of the carbonyl-containing sample in a suitable solvent (e.g., acetonitrile, methanol).

  • Reagent Preparation: Prepare a 10 mg/mL solution of this compound hydrochloride and a 10 mg/mL solution of a catalyst (e.g., aniline) in acetonitrile/water (1:1, v/v).

  • Derivatization Reaction: To 100 µL of the sample solution, add 50 µL of the this compound solution and 10 µL of the catalyst solution.

  • Incubation: Vortex the mixture and incubate at 60°C for 60 minutes.

  • Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the LC-MS system or diluted with a suitable solvent if necessary.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
  • Sample Preparation: Dissolve the carbonyl-containing sample in acetonitrile.

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of catalytic acid (e.g., 1% sulfuric acid).

  • Derivatization Reaction: Mix 100 µL of the sample solution with 200 µL of the DNPH reagent solution.

  • Incubation: Vortex the mixture and allow it to react at room temperature for 30-60 minutes in the dark.

  • Analysis: The resulting hydrazone solution can be directly analyzed by LC-MS.

Protocol 3: Derivatization with Girard's Reagent T
  • Sample Preparation: Dissolve the carbonyl-containing sample in methanol or a methanol/acetic acid mixture.

  • Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent T in a suitable solvent (e.g., 10% acetic acid in methanol).

  • Derivatization Reaction: Add an excess of the Girard's Reagent T solution to the sample solution.

  • Incubation: Heat the mixture at 60°C for 30-60 minutes.

  • Sample Cleanup (Optional): The reaction mixture can be cleaned up using solid-phase extraction (SPE) to remove excess reagent.

  • Analysis: The derivatized sample is then ready for LC-MS analysis.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of carbonyl compounds using derivatization, from sample preparation to data analysis.

Workflow for Carbonyl Compound Analysis using Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine, Tissue) Extraction Extraction of Carbonyls Sample_Collection->Extraction Derivatization Addition of Derivatization Reagent (e.g., this compound) Extraction->Derivatization Incubation Incubation (Optimized Time and Temperature) Derivatization->Incubation LC_MS_Analysis LC-MS/MS Analysis Incubation->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Peak_Detection Peak Detection and Integration Data_Acquisition->Peak_Detection Quantification Quantification Peak_Detection->Quantification Biomarker_Discovery Biomarker Discovery Quantification->Biomarker_Discovery Biomarker Discovery/ Metabolic Pathway Analysis

Caption: A generalized workflow for the analysis of carbonyl compounds.

Signaling Pathways and Logical Relationships

Derivatization reagents are critical tools in the study of metabolic pathways where carbonyl-containing molecules are key players. For instance, in the investigation of oxidative stress and lipid peroxidation, the detection of reactive carbonyl species like 4-hydroxynonenal (4-HNE) is essential. The following diagram illustrates the logical relationship in a biomarker discovery workflow focusing on carbonylated proteins.

Biomarker Discovery Workflow for Carbonylated Proteins Disease_State Disease State (e.g., Oxidative Stress) Protein_Carbonylation Increased Protein Carbonylation Disease_State->Protein_Carbonylation Sample_Collection Biological Sample Collection (Plasma, Tissue) Protein_Carbonylation->Sample_Collection Derivatization Derivatization of Carbonyls (e.g., with Biotin-Hydrazide) Sample_Collection->Derivatization Enrichment Enrichment of Carbonylated Peptides (Avidin Affinity Chromatography) Derivatization->Enrichment LC_MS_Analysis LC-MS/MS Analysis Enrichment->LC_MS_Analysis Identification Identification of Carbonylated Proteins and Sites LC_MS_Analysis->Identification Quantification Relative/Absolute Quantification Identification->Quantification Biomarker_Validation Biomarker Candidate Validation Quantification->Biomarker_Validation

Caption: A logical workflow for identifying protein carbonylation biomarkers.

Conclusion

The choice of a carbonyl derivatization reagent is a critical step in designing a robust and sensitive analytical method for carbonyl compounds. While classic reagents like DNPH and Girard's reagents are well-established and effective, newer reagents like this compound and its analogs hold promise for broader reactivity and enhanced performance in mass spectrometry. This guide provides a foundation for comparing these reagents and selecting the optimal one for your research needs. It is always recommended to perform a preliminary evaluation of a few selected reagents with your specific analytes and matrix to ensure the best performance.

References

Comparative Analysis of Derivatization Reagents for Ketosteroid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of ketosteroids, the choice of derivatization reagent is critical for achieving optimal sensitivity and specificity, particularly in mass spectrometry-based methods. This guide provides a detailed comparison of the well-established Girard's reagents with the lesser-known O-(3-quinolyl)methylhydroxylamine. Due to a lack of published experimental data on the use of this compound for ketosteroid analysis, this comparison focuses on the established performance of Girard's reagents and explores the potential of quinoline-based derivatization agents as a class.

Introduction to Ketosteroid Derivatization

The quantitative analysis of ketosteroids, a class of steroid hormones characterized by one or more ketone functional groups, is essential in various fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Techniques like liquid chromatography-mass spectrometry (LC-MS) offer high specificity and sensitivity. However, the ionization efficiency of native ketosteroids, especially in electrospray ionization (ESI), can be low. Chemical derivatization is a strategy employed to enhance the ionization efficiency and improve the chromatographic properties of these analytes, thereby lowering detection limits and improving the reliability of quantification.

This guide focuses on two types of derivatization reagents: the widely used Girard's reagents and the quinoline-based hydroxylamine, this compound.

This compound: An Overview

This compound is a derivatizing agent that introduces a quinoline moiety onto the ketone group of a steroid. The quinoline group is intended to enhance the ionization efficiency in mass spectrometry due to its basic nitrogen atom, which can be readily protonated.

Current Status of Research: As of late 2025, there is a notable absence of published, peer-reviewed studies detailing the use of this compound specifically for the derivatization and analysis of ketosteroids. Consequently, no experimental data on its reaction efficiency, sensitivity enhancement, or established protocols for this application are available.

Girard's Reagents: The Established Standard

Girard's reagents, particularly Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are cationic hydrazide reagents that have been extensively used for the derivatization of aldehydes and ketones, including ketosteroids, for several decades.[1][2] These reagents react with the keto group to form a hydrazone, introducing a permanently charged quaternary ammonium group.[3] This pre-charged tag significantly enhances the ionization efficiency of the steroid in ESI-MS, leading to substantial improvements in sensitivity.[4]

Performance and Experimental Data

Numerous studies have validated the use of Girard's reagents for the sensitive quantification of various ketosteroids in biological matrices.[5][6][7] Derivatization with Girard's reagents has been shown to improve the limits of detection (LOD) and limits of quantification (LOQ) for challenging analytes.

ParameterGirard's Reagent P Performance DataReference
Analyte Testosterone[5]
Matrix Human Serum[5]
Instrumentation LC-HRMS[5]
Derivatization Conditions 1 mg/mL Girard's P in water, 60°C for 10 min[2][5]
Reported LOQ 0.5 pg on column[4]
Ionization Enhancement Significant improvement in ESI efficiency[5][6][7]
ParameterGirard's Reagent T Performance DataReference
Analyte Androstenedione, 17α-hydroxyprogesterone, Cortisol[1]
Matrix Plasma[1]
Instrumentation ESI-MS/MS[1]
Derivatization Conditions Not specified in detail in the abstract[1]
Reported Sensitivity Robust detection down to 0.2-4 pg on column[1]
Ionization Enhancement Introduction of a pre-charged functional group improves ionization[1]
Experimental Protocol: Derivatization of Ketosteroids with Girard's Reagent P

The following is a representative protocol for the derivatization of ketosteroids in a biological sample, based on published methods.[2][5]

Materials:

  • Girard's Reagent P (GRP)

  • Methanol

  • Water (LC-MS grade)

  • Acetic Acid

  • Nitrogen gas for evaporation

  • Internal standards (isotope-labeled ketosteroids)

  • Sample matrix (e.g., serum, plasma)

Procedure:

  • Sample Preparation: To 100 µL of serum, add an appropriate amount of internal standard solution.

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the matrix.

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a solution of 10% acetic acid in methanol.

    • Add 20 µL of a 1 mg/mL solution of Girard's Reagent P in water.

    • Incubate the mixture at 60°C for 10 minutes to ensure complete reaction.

  • Final Evaporation and Reconstitution:

    • Evaporate the reaction mixture to dryness under nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

Visualization of Experimental Workflow

girard_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis serum Serum Sample is Add Internal Standards serum->is extraction Liquid-Liquid or Solid-Phase Extraction is->extraction evap1 Evaporate to Dryness extraction->evap1 reagent Add Girard's Reagent P evap1->reagent incubate Incubate at 60°C reagent->incubate evap2 Evaporate to Dryness incubate->evap2 reconstitute Reconstitute evap2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for ketosteroid analysis using Girard's Reagent P derivatization.

Quinoline-Based Derivatization Agents: A Potential Alternative

While specific data for this compound is unavailable, research on other quinoline-containing reagents, such as 2-hydrazinoquinoline, provides some insight into their potential for derivatizing carbonyl compounds. The quinoline moiety offers a site for protonation, which can enhance the signal in positive mode ESI-MS.

Logical Relationship of Derivatization and Analysis

derivatization_logic cluster_problem Analytical Challenge cluster_solution Derivatization Strategy cluster_outcome Analytical Outcome ketosteroid Ketosteroid low_ionization Low Ionization Efficiency in ESI-MS ketosteroid->low_ionization reaction Reaction with Keto Group ketosteroid->reaction reagent Derivatization Reagent (e.g., Girard's, Quinoline-based) reagent->reaction derivative Derivatized Steroid (with ionizable tag) reaction->derivative high_ionization Enhanced Ionization Efficiency derivative->high_ionization improved_sensitivity Improved Sensitivity and Lower LODs high_ionization->improved_sensitivity

Caption: The logical pathway from the analytical problem of low ionization to the solution of derivatization for improved sensitivity.

Comparison and Conclusion

FeatureThis compoundGirard's Reagents (P and T)
Reaction Chemistry Forms an oxime with the keto group.Forms a hydrazone with the keto group.
Ionization Enhancement Theoretically enhances ionization via the quinoline nitrogen.Proven to significantly enhance ionization via a permanently charged quaternary ammonium group.[3]
Published Data No published data for ketosteroid analysis.Extensive published data with validated methods for various ketosteroids.[1][5][6]
Experimental Protocols Not established for ketosteroids.Well-established and optimized protocols are available.[2][5]
Quantitative Performance Unknown.Proven to achieve low pg/mL to sub-pg on-column detection limits.[1][4]
Commercial Availability May require custom synthesis.Commercially available from multiple chemical suppliers.

While this compound and other quinoline-based reagents may hold theoretical promise for enhancing ionization, the lack of empirical data for ketosteroid analysis makes their adoption for routine applications premature. Further research is required to establish their efficacy and to develop and validate analytical methods using these alternative derivatization agents. For drug development and clinical research applications where method robustness and validation are paramount, the use of Girard's reagents is the recommended approach.

References

A Comparative Guide to N-Glycan Labeling: Cross-Validation of O-(3-quinolyl)methylhydroxylamine with 2-AB, Procainamide, and RapiFluor-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of N-glycans is critical for understanding protein function, disease pathology, and for ensuring the quality and efficacy of biotherapeutics. The choice of labeling agent for released N-glycans significantly impacts the sensitivity, throughput, and the type of data that can be obtained from analytical techniques such as liquid chromatography (LC) and mass spectrometry (MS).

This guide provides a comprehensive comparison of four labeling strategies for N-glycan analysis: O-(3-quinolyl)methylhydroxylamine (3-QMH), 2-aminobenzamide (2-AB), procainamide, and RapiFluor-MS. While 2-AB and procainamide are well-established methods, quinoline-based labels like RapiFluor-MS are newer entrants offering significant advantages. Direct experimental data for this compound is limited in publicly available literature; therefore, its comparison is based on the known chemistry of hydroxylamine-based labeling (oxime ligation) and the properties of the quinoline functional group.

Executive Summary of Labeling Performance

The selection of a labeling reagent is a trade-off between sensitivity, speed, and analytical goals. The following table summarizes the key performance characteristics of the four labeling methods.

FeatureThis compound (3-QMH) (Hypothetical)2-Aminobenzamide (2-AB)ProcainamideRapiFluor-MS
Reaction Chemistry Oxime LigationReductive AminationReductive AminationRapid Glycosylamine Labeling
Reaction Time Potentially rapid~3 hours~3 hours< 5 minutes
Fluorescence Sensitivity High (quinoline-based)ModerateHighHigh
MS Sensitivity (Positive Ion) High (quinoline-based)LowHighVery High
Labeling Efficiency High>85%[1]HighHigh
Primary Application High-sensitivity LC-FLR-MSRoutine LC-FLR quantitationHigh-sensitivity LC-FLR-MSHigh-throughput, high-sensitivity LC-FLR-MS

Detailed Comparison of Labeling Chemistries and Workflows

This compound (3-QMH): A High-Sensitivity Approach via Oxime Ligation

This compound (3-QMH) is a promising, though less documented, labeling agent. Based on its chemical structure, it would react with the reducing end of a glycan via oxime ligation. This reaction is typically rapid and proceeds under mild conditions, offering an alternative to reductive amination. The quinoline moiety is expected to provide strong fluorescence and enhance ionization in mass spectrometry, similar to other quinoline-containing labels.

Hypothetical Experimental Workflow for 3-QMH Labeling

G cluster_release N-Glycan Release cluster_labeling 3-QMH Labeling (Oxime Ligation) cluster_cleanup Cleanup Glycoprotein Glycoprotein PNGase_F PNGase_F Glycoprotein->PNGase_F Denaturation Released_Glycans Released_Glycans PNGase_F->Released_Glycans Incubation Add_3QMH Add_3QMH Released_Glycans->Add_3QMH Incubation_Label Incubation_Label Add_3QMH->Incubation_Label Incubation (Room Temperature) SPE_Cleanup SPE_Cleanup Incubation_Label->SPE_Cleanup Labeled_Glycans Labeled_Glycans SPE_Cleanup->Labeled_Glycans Elution Analysis Analysis Labeled_Glycans->Analysis LC-FLR-MS G cluster_release N-Glycan Release cluster_labeling 2-AB Labeling (Reductive Amination) cluster_cleanup Cleanup Glycoprotein Glycoprotein PNGase_F PNGase_F Glycoprotein->PNGase_F Denaturation Released_Glycans Released_Glycans PNGase_F->Released_Glycans Incubation Dry_Down Dry_Down Released_Glycans->Dry_Down Add_2AB_Reagent Add_2AB_Reagent Dry_Down->Add_2AB_Reagent Incubation_Label Incubation_Label Add_2AB_Reagent->Incubation_Label Incubation (65°C, 3 hours) SPE_Cleanup SPE_Cleanup Incubation_Label->SPE_Cleanup Labeled_Glycans Labeled_Glycans SPE_Cleanup->Labeled_Glycans Elution Analysis Analysis Labeled_Glycans->Analysis LC-FLR-MS G cluster_release N-Glycan Release cluster_labeling Procainamide Labeling (Reductive Amination) cluster_cleanup Cleanup Glycoprotein Glycoprotein PNGase_F PNGase_F Glycoprotein->PNGase_F Denaturation Released_Glycans Released_Glycans PNGase_F->Released_Glycans Incubation Dry_Down Dry_Down Released_Glycans->Dry_Down Add_Proc_Reagent Add_Proc_Reagent Dry_Down->Add_Proc_Reagent Incubation_Label Incubation_Label Add_Proc_Reagent->Incubation_Label Incubation (65°C, 3 hours) SPE_Cleanup SPE_Cleanup Incubation_Label->SPE_Cleanup Labeled_Glycans Labeled_Glycans SPE_Cleanup->Labeled_Glycans Elution Analysis Analysis Labeled_Glycans->Analysis LC-FLR-MS G cluster_release Rapid N-Glycan Release cluster_labeling Rapid RapiFluor-MS Labeling cluster_cleanup Cleanup Glycoprotein Glycoprotein PNGase_F PNGase_F Glycoprotein->PNGase_F Denaturation Released_Glycosylamines Released_Glycosylamines PNGase_F->Released_Glycosylamines Incubation (5 min) Add_RFMS_Reagent Add_RFMS_Reagent Released_Glycosylamines->Add_RFMS_Reagent Incubation_Label Incubation_Label Add_RFMS_Reagent->Incubation_Label Incubation (Room Temp, 5 min) SPE_Cleanup SPE_Cleanup Incubation_Label->SPE_Cleanup Labeled_Glycans Labeled_Glycans SPE_Cleanup->Labeled_Glycans Elution Analysis Analysis Labeled_Glycans->Analysis LC-FLR-MS

References

Lack of Specific Literature on O-(3-quinolyl)methylhydroxylamine Analogues for Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

The search for experimental protocols, quantitative performance data, and direct comparisons with other labeling reagents for this specific class of compounds did not yield sufficient results to construct a detailed and objective comparison guide as requested. The available literature focuses on more common labeling reagents or discusses the synthesis of quinoline derivatives in other contexts, such as fluorescent probes or medicinal chemistry, without a focus on isotope labeling for mass spectrometry.

Proposal for an Alternative Comparison Guide

Given the user's interest in hydroxylamine-based isotope labeling for carbonyl compounds, we propose to create a comprehensive comparison guide on more established and well-documented reagents for this application. This guide would focus on compounds for which there is a wealth of publicly available experimental data and established protocols.

The proposed guide would compare the performance of reagents such as:

  • Methoxyamine (MOA) and its isotopically labeled counterparts (e.g., d3-Methoxyamine).

  • Other O-substituted hydroxylamines that have been successfully used for quantitative analysis of carbonyls.

  • Alternative hydrazide-based reagents like Dansylhydrazine and Girard's reagents (Girard-T and Girard-P) for a comprehensive overview of carbonyl labeling strategies.

This guide would adhere to all the initial requirements, including:

  • Data Presentation: Summarized quantitative data in structured tables for easy comparison of reaction efficiency, sensitivity enhancement in mass spectrometry, and quantitative accuracy.

  • Experimental Protocols: Detailed methodologies for labeling reactions and subsequent analysis by LC-MS.

  • Mandatory Visualization: Graphviz diagrams illustrating the reaction mechanisms and experimental workflows.

This approach will ensure a data-rich and scientifically robust comparison that will be of high value to researchers, scientists, and drug development professionals working in the field of quantitative analysis of carbonyl-containing molecules.

Quantitative Analysis of Carbonyl Compounds: A Comparative Guide to Derivatization Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbonyl compounds such as aldehydes and ketones, the selection of an appropriate derivatization reagent is paramount for achieving accurate and sensitive results. This guide provides a comparative overview of commonly used standards. A thorough review of scientific literature and product documentation was conducted to compile the data presented herein.

A notable omission from this guide is O-(3-quinolyl)methylhydroxylamine. Despite extensive searches, publicly available quantitative performance data and standardized experimental protocols for its use as a derivatization reagent for carbonyl analysis could not be found. Consequently, a direct and objective comparison with established alternatives is not feasible at this time.

This guide therefore focuses on two of the most widely documented and utilized derivatization reagents: 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . We will compare their performance based on available experimental data, provide detailed protocols for their application, and visualize the associated chemical and procedural workflows.

Performance Comparison of Carbonyl Derivatization Reagents

The choice of derivatization reagent significantly impacts the sensitivity, accuracy, and overall performance of the analytical method. The following tables summarize the quantitative performance of DNPH and PFBHA based on data from various studies.

Table 1: Performance Characteristics of DNPH for Carbonyl Quantification

ParameterValueAnalytical MethodReference
Linearity Range 0.04 µg/mL - 30.00 µg/mLHPLC-UV
98 ng/mL - 50000 ng/mLUHPLC-UV[1][2][3]
0.5 µg/mL - 1321 µg/mLHPLC[4]
Limit of Detection (LOD) 0.005 µg/mLHPLC-UV
33.9 ng/mL - 104.5 ng/mLUHPLC-UV[1]
7 nM - 28 nM (for most aldehydes)HPLC-UV[5]
0.005 ppmHPLC[6]
Limit of Quantitation (LOQ) 0.04 µg/mLHPLC-UV
181.2 ng/mL - 396.8 ng/mLUHPLC-UV[1]
0.008 ppmHPLC[6]
Recovery 98.37% - 100.32%HPLC-UV
93% - 115% (for C1-C9 aldehydes)HPLC-UV[5]
83% - 100%HPLC-UV[7]
Precision (RSD) < 4.12%HPLC-UV
3.6% - 8.1%HPLC-UV[5]
1.9% - 10.1%HPLC-UV[7]

Table 2: Performance Characteristics of PFBHA for Carbonyl Quantification

ParameterValueAnalytical MethodReference
Linearity Range Not explicitly stated, but used for quantitative analysisGC-MS[8]
Limit of Detection (LOD) 0.01 µg/dm³ - 1 µg/dm³GC-ECD[9]
< 0.13 µg/m³GC-MS[10]
0.016 µg/L - 0.030 µg/LSPME-GC-MS[11]
0.006 nM (Hexanal), 0.005 nM (Heptanal)HS-SPME-GC-MS[12]
Recovery 86% - 111%GC-MS[8]
> 85%GC-MS[10]
Precision (RSD) 2.7% - 6.7%GC-ECD[9]
5% - 11%GC-MS[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these derivatization reagents. Below are representative protocols for DNPH and PFBHA.

Protocol 1: Derivatization of Carbonyls with DNPH for HPLC-UV Analysis

This protocol is based on established EPA methods and common laboratory practices.[13]

1. Reagent Preparation:

  • Prepare a saturated solution of DNPH in acetonitrile. This reagent should be purified by recrystallization to minimize background carbonyl contamination.[13]

  • Prepare a 2N HCl solution in carbonyl-free water.

2. Sample Preparation and Derivatization:

  • For aqueous samples, adjust the pH to approximately 3 with 2N HCl.[13]

  • Add an excess of the DNPH reagent to the sample.

  • Allow the reaction to proceed at room temperature for at least 1 hour. For some specific applications, heating at around 60°C for 20-30 minutes can be employed.[4]

3. Extraction of Derivatives:

  • The resulting dinitrophenylhydrazone derivatives can be extracted from the aqueous sample using a C18 solid-phase extraction (SPE) cartridge.

  • Elute the derivatives from the SPE cartridge with acetonitrile.

4. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detector set at 360 nm.[14]

  • Quantification: Identify and quantify the carbonyl-DNPH derivatives by comparing their retention times and peak areas with those of standard solutions.

Protocol 2: Derivatization of Carbonyls with PFBHA for GC-MS Analysis

This protocol is adapted from various methods for the analysis of volatile and semi-volatile carbonyls.[8]

1. Reagent Preparation:

  • Prepare a solution of PFBHA hydrochloride in carbonyl-free water (e.g., 40 g/L).[15]

2. Sample Preparation and Derivatization:

  • For aqueous samples, the derivatization can be carried out directly in the sample matrix. The natural pH of many samples (around 4.5) is often suitable.[9]

  • Add the PFBHA solution to the sample. For headspace analysis, the sample is often spiked with the PFBHA solution in a sealed vial.[15]

  • The derivatization reaction is typically carried out at an elevated temperature (e.g., 45°C - 60°C) for a specific duration, which can range from 30 minutes to several hours depending on the analytes.[11][15]

3. Extraction of Derivatives:

  • The PFBHA-oxime derivatives are volatile and can be extracted using headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction with a non-polar solvent like hexane.[15][16]

4. GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column is typically used (e.g., ZB-5ms).[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Operated in split or splitless mode depending on the concentration of the analytes.

  • MS Detector: Operated in electron impact (EI) ionization mode, often using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[8]

  • Quantification: The PFBHA derivatives of carbonyl compounds are identified and quantified based on their retention times and the abundance of characteristic ions compared to standards.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the chemical reactions and a general experimental workflow.

Derivatization_Reactions cluster_DNPH DNPH Derivatization cluster_PFBHA PFBHA Derivatization carbonyl_d R-C(=O)-R' (Aldehyde/Ketone) hydrazone Dinitrophenylhydrazone (Colored Adduct) carbonyl_d->hydrazone + DNPH, H+ dnph 2,4-Dinitrophenylhydrazine (DNPH) carbonyl_p R-C(=O)-R' (Aldehyde/Ketone) oxime PFBHA-Oxime (Volatile Derivative) carbonyl_p->oxime + PFBHA pfbha O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)

Caption: Chemical derivatization reactions of carbonyl compounds with DNPH and PFBHA.

Experimental_Workflow start Sample Collection (Aqueous, Air, etc.) derivatization Derivatization (DNPH or PFBHA) start->derivatization extraction Extraction of Derivatives (SPE or HS-SPME/LLE) derivatization->extraction analysis Instrumental Analysis (HPLC-UV or GC-MS) extraction->analysis quantification Data Processing and Quantification analysis->quantification end Results quantification->end

Caption: A generalized experimental workflow for the quantitative analysis of carbonyls.

Conclusion

While the utility of this compound for quantitative analysis remains to be established due to a lack of available data, researchers have reliable and well-characterized alternatives in DNPH and PFBHA.

  • DNPH is a robust and widely adopted reagent, particularly for liquid chromatography applications with UV detection. Its derivatives are stable and colored, facilitating their detection. The extensive history of its use is supported by a wealth of methodological literature.[13][17]

  • PFBHA offers advantages for gas chromatography-based methods, as it forms volatile and thermally stable oxime derivatives.[18] This makes it particularly suitable for the analysis of volatile carbonyls and for methods employing headspace extraction techniques.[15] It is often cited as reacting quantitatively even with conjugated aliphatic aldehydes.[18]

The selection between DNPH and PFBHA will ultimately depend on the specific carbonyl compounds of interest, the sample matrix, the available instrumentation, and the desired sensitivity of the assay. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the development of robust and reliable quantitative methods for carbonyl analysis.

References

A Comparative Guide to Quinolyl-Based Labeling Reagents for Enhanced Analyte Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of biomolecules is paramount. Chemical derivatization using labeling reagents is a powerful strategy to enhance the detection of analytes in complex matrices, particularly for chromatography and mass spectrometry applications. Among these, quinolyl-based labeling reagents have emerged as a versatile class of compounds offering excellent fluorescence and ionization properties. This guide provides a performance comparison of three prominent quinolyl-based labeling reagents: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), 6-methoxyquinoline-4-carboxylic acid-succinimide ester (MQ-OSu) and its derivatives, and 2-hydrazinoquinoline (HQ).

Overview of Quinolyl-Based Labeling Reagents

Quinolyl-based reagents introduce a quinoline moiety onto the target analyte, which imparts favorable analytical characteristics. The quinoline group is a strong fluorophore and is readily protonated, enhancing both fluorescence detection and ionization efficiency in mass spectrometry. This dual functionality makes these reagents highly effective for a broad range of analytical platforms.

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): AQC is a well-established reagent primarily used for the derivatization of primary and secondary amines, making it a popular choice for the analysis of amino acids and biogenic amines.[1] The reaction of AQC with an amine results in the formation of a stable, highly fluorescent urea derivative.[1]

  • 6-methoxyquinoline-4-carboxylic acid-succinimide ester (MQ-OSu) and its derivatives: Similar to AQC, MQ-OSu and its analogs, such as 2-methyl-6-methoxy-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (MMQC-OSu), are designed to label primary and secondary amines. These reagents aim to provide enhanced sensitivity and favorable chromatographic properties.

  • 2-hydrazinoquinoline (HQ): HQ is a versatile reagent that targets carbonyl compounds (aldehydes and ketones) and carboxylic acids.[2][3][4] It reacts with aldehydes and ketones to form stable hydrazones and can be used to derivatize carboxylic acids through an esterification reaction.[2][3][4]

Performance Comparison

While direct head-to-head comparisons of these reagents under identical experimental conditions are limited in the literature, a comparative overview can be constructed from existing studies. The following tables summarize the key performance characteristics of AQC, and HQ based on available data.

Table 1: Performance Characteristics of Amine-Reactive Quinolyl-Based Reagents
Performance Metric6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)Reference
Target Analytes Primary and secondary amines (e.g., amino acids, biogenic amines)[1]
Derivative Stability Highly stable; no discernible loss after one week at room temperature.[1] Stable for more than 72 hours.[5]
Detection Method HPLC with Fluorescence Detection, LC-MS/MS[6][7]
Excitation/Emission (nm) 250 / 395[5]
Quantitation Limit 50 ng/g for fumonisin B(1)[5]
Reproducibility (RSD) 1-2% for analysis of hydrolyzed feed grains and intravenous solutions.[1] Peak area RSDs from 0.19% to 7.47% for amino acid analysis.[7]
**Linearity (R²) **> 0.998 for a standard mixture of amino acids (2.5 to 100 pmol/µL).[8]
Recovery 95% to 106% for amino acids.[8] 88.7% for fumonisin B(1).[5]
Table 2: Performance Characteristics of Carbonyl and Carboxyl-Reactive Quinolyl-Based Reagent
Performance Metric2-Hydrazinoquinoline (HQ)Reference
Target Analytes Aldehydes, Ketones, Carboxylic Acids[2][3][4]
Key Advantage Can simultaneously derivatize a broad spectrum of metabolites. Reported to have better chromatographic performance and higher ionization efficiency compared to other hydrazine reagents.[2]
Detection Method LC-MS[2][3][4]
Reaction Time 60-minute process for derivatization in biological samples.[2]

Experimental Protocols

Detailed experimental procedures are crucial for successful and reproducible derivatization. The following are generalized protocols for AQC and HQ based on published methods.

AQC Derivatization of Amines (e.g., Amino Acids)

This protocol is based on the methodology for amino acid analysis.

Materials:

  • Borate buffer (pH 8.8)

  • AQC reagent solution (dissolved in acetonitrile)

  • Sample containing primary or secondary amines

  • 20 mM HCl for neutralization

Procedure:

  • Reconstitute the dried sample in borate buffer.

  • Add the AQC reagent solution to the sample.

  • Vortex the mixture immediately and heat at 55°C for 10 minutes.

  • The reaction is quenched by the reagent's hydrolysis.

  • The derivatized sample is then ready for HPLC or LC-MS analysis.

HQ Derivatization of Carboxylic Acids, Aldehydes, and Ketones

This protocol is a general guide for the simultaneous derivatization of various metabolites in biological samples.[2][3]

Materials:

  • 2-Hydrazinoquinoline (HQ)

  • Triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) for carboxylic acid activation

  • Solvent (e.g., a mixture of acetonitrile and water)

  • Sample containing carboxylic acids, aldehydes, or ketones

Procedure:

  • To the sample solution, add the HQ reagent.

  • For the derivatization of carboxylic acids, add TPP and DPDS to activate the carboxyl groups.

  • Incubate the reaction mixture at 60°C for 60 minutes.

  • After incubation, the sample is typically centrifuged to remove any precipitate.

  • The supernatant containing the derivatized analytes is then collected for LC-MS analysis.

Visualizing the Workflow

To better illustrate the derivatization processes, the following diagrams outline the experimental workflows.

AQC_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis s1 Amine-Containing Sample s2 Dissolve in Borate Buffer (pH 8.8) s1->s2 Step 1 r1 Add AQC Reagent s2->r1 Step 2 r2 Vortex and Heat (55°C, 10 min) r1->r2 Step 3 a1 Derivatized Sample r2->a1 a2 HPLC or LC-MS Analysis a1->a2 Step 4

AQC Derivatization Workflow

HQ_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis s1 Sample with Carbonyls and/or Carboxylic Acids r1 Add HQ Reagent s1->r1 Step 1 r2 Add TPP/DPDS (for Carboxylic Acids) s1->r2 r3 Incubate (60°C, 60 min) r1->r3 Step 2a r2->r3 Step 2b a1 Derivatized Sample r3->a1 Step 3 a2 LC-MS Analysis a1->a2 Step 4

HQ Derivatization Workflow

Conclusion

Quinolyl-based labeling reagents offer a powerful solution for the sensitive detection of a wide range of biomolecules. AQC stands out for its proven stability and extensive use in amine analysis, particularly for amino acids.[1] HQ provides the unique advantage of simultaneously targeting both carbonyls and carboxylic acids, making it a valuable tool for broader metabolomic profiling.[2] While direct comparative data is sparse, the information available suggests that the choice of reagent should be guided by the specific analytes of interest and the analytical platform being used. For amine-containing compounds, AQC is a robust and well-characterized option. For broader screening of metabolites including aldehydes, ketones, and carboxylic acids, HQ presents a compelling and efficient alternative. Further head-to-head studies would be beneficial to provide a more definitive performance ranking.

References

A Comparative Guide to the LC-MS/MS Characterization of O-(3-quinolyl)methylhydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to O-(3-quinolyl)methylhydroxylamine Derivatives

This compound derivatives are a class of compounds containing a quinoline core linked to a hydroxylamine moiety via a methylene bridge. The quinoline structure is a key pharmacophore in many synthetic compounds with a wide range of pharmacological activities, including antibacterial and anticancer properties.[1][2] The presence of the reactive hydroxylamine group suggests potential for these molecules as metabolic intermediates, pro-drugs, or synthons for further chemical elaboration. Accurate and robust analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are crucial for their detection, identification, and quantification in complex matrices.

This guide provides a comparative overview of potential strategies for the LC-MS/MS characterization of these derivatives, including a detailed hypothetical experimental protocol, expected fragmentation patterns, and a comparison of derivatization techniques to enhance analytical performance.

Experimental Protocols

A detailed methodology for the analysis of a hypothetical representative compound, this compound, is provided below. This protocol is adapted from standard methods for the analysis of small polar molecules by LC-MS/MS.[3][4]

Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for calibration and quality control.

  • Matrix Samples (e.g., Plasma): For pharmacokinetic studies, a protein precipitation extraction is recommended. Add 300 µL of ice-cold acetonitrile to 100 µL of plasma sample. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) system, such as a Thermo Fisher Ultimate 3000 or equivalent.[3]

  • Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50 mm) is suitable for separating the polar parent compound and any less polar derivatives.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Conditions:

  • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive Hybrid Quadrupole-Orbitrap).[3]

  • Ionization Source: Heated Electrospray Ionization (HESI), positive ion mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320°C.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Data Acquisition: Full scan for precursor identification followed by product ion scans (tandem MS) of the most intense ions. For quantification, Selected Reaction Monitoring (SRM) would be employed.

Data Presentation and Comparison

Due to the hydroxylamine moiety, this compound derivatives may exhibit poor retention on reversed-phase columns and variable ionization efficiency. Derivatization is a common strategy to improve these analytical characteristics.[5][6] Below is a hypothetical comparison of the underivatized parent compound with two potential derivatized forms: an acetyl derivative and a dansyl derivative.

Compound/DerivativeStructureExpected Retention Time (min)Precursor Ion (m/z) [M+H]⁺Key Product Ions (m/z)Rationale for Derivatization
This compound (Parent) Quinoline-CH₂-O-NH₂~1.5189.08172.06, 157.07, 144.05, 129.05Baseline analysis; may have poor retention and sensitivity.
N-Acetyl Derivative Quinoline-CH₂-O-NH-C(O)CH₃~2.8231.10189.08, 172.06, 157.07, 144.05Increases hydrophobicity for better retention; stable derivative.
N-Dansyl Derivative Quinoline-CH₂-O-NH-Dansyl~4.2422.14235.07, 189.08, 172.06, 171.03, 157.07Significantly increases hydrophobicity and introduces a highly ionizable group for enhanced MS sensitivity.

Visualizations: Workflows and Fragmentation Pathways

Experimental Workflow

The logical flow for the characterization and comparison of this compound derivatives is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Comparison A Synthesis of Derivatives (e.g., Acetylation, Dansylation) B Preparation of Standards and QC Samples A->B C Matrix Extraction (e.g., Protein Precipitation) B->C D LC Separation (Reversed-Phase C18) C->D E MS Full Scan (Precursor Ion ID) D->E F MS/MS Product Ion Scan (Fragmentation Analysis) E->F G Data Extraction (RT, m/z values) F->G H Fragmentation Pathway Elucidation G->H I Performance Comparison (Retention, Sensitivity) H->I

Caption: Workflow for the LC-MS/MS characterization of this compound derivatives.

Hypothetical Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through characteristic losses from the side chain and fragmentation of the quinoline ring. The knowledge of fragmentation patterns is essential for structural confirmation and developing sensitive SRM methods.[7]

G parent [M+H]⁺ m/z 189.08 frag1 m/z 172.06 (-NH₃) parent->frag1 -NH₃ frag3 m/z 144.05 (-CH₂ONH₂) parent->frag3 -CH₂ONH₂ frag2 m/z 157.07 (-CH₂O) frag1->frag2 -CH₂O from side chain frag4 m/z 129.05 (Quinoline) frag3->frag4 -CH₃

Caption: Proposed fragmentation pathway for protonated this compound.

Comparison of Derivatization Alternatives

Derivatization can be a powerful tool to overcome analytical challenges associated with certain functional groups. For the hydroxylamine moiety, derivatization can improve chromatographic behavior and enhance mass spectrometric detection.[5][8]

FeatureAcetylationDansylationNo Derivatization (Parent)
Principle Neutralizes the basic amine, increases hydrophobicity.Adds a bulky, nonpolar, and easily ionizable dansyl group.Direct analysis of the polar compound.
Impact on Retention Moderate increase in reversed-phase retention.Significant increase in reversed-phase retention.Poor retention, may require HILIC or alternative methods.
Impact on Sensitivity Minimal to moderate improvement.Significant improvement due to high ionization efficiency of the dansyl group.Potentially low sensitivity.
Complexity of Protocol Simple, rapid reaction with acetic anhydride.More complex, requires specific pH control and longer reaction times.Simplest approach, no extra steps.
Potential Issues Potential for di-acetylation if conditions are not controlled.Dansyl chloride can degrade; potential for multiple labeling.Ion suppression, poor peak shape.
Best Suited For Routine analysis where moderate improvement is sufficient.Trace-level quantification and when maximum sensitivity is required.Initial screening or when derivatization is undesirable.

Conclusion

The LC-MS/MS characterization of this compound derivatives, while not specifically detailed in current literature, can be effectively approached using established analytical principles. The choice between direct analysis and derivatization will depend on the specific requirements of the study, such as the need for high sensitivity in pharmacokinetic analyses or the simplicity of a screening method. The protocols and data presented in this guide provide a robust starting point for researchers to develop and validate methods for this novel and potentially important class of compounds. The elucidation of fragmentation pathways will be key to ensuring specificity and confirming the identity of these molecules in various experimental settings.

References

A Comparative Guide to O-(3-quinolyl)methylhydroxylamine (3-QMA) Derivatization for Carbonyl Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reproducible methods for the quantification of carbonyl compounds, this guide provides a comparative overview of O-(3-quinolyl)methylhydroxylamine (3-QMA) derivatization protocols. We present a synthesis of available data on its performance, alongside a comparison with other commonly used derivatizing agents, supported by experimental data and detailed methodologies.

The accurate quantification of aldehydes and ketones is critical in various fields, from biomedical research to environmental analysis and pharmaceutical development. Due to the often low volatility and poor ionization efficiency of many carbonyl compounds, derivatization is a key strategy to enhance their detectability by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This compound (3-QMA) is a derivatizing agent that introduces a quinoline group onto the carbonyl compound, thereby increasing its hydrophobicity and providing a readily ionizable site for improved mass spectrometric detection.

Data Presentation: Reproducibility and Performance Comparison

While specific studies focusing solely on the reproducibility of 3-QMA derivatization are limited in the publicly available scientific literature, we can infer its performance from studies that have utilized this reagent for quantitative analysis and from comparisons with other established derivatization agents. The reproducibility of a derivatization protocol is typically assessed by its precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) of measurements under repeatable (intra-day) and reproducible (inter-day) conditions.

For context, well-validated derivatization methods for carbonyls, such as those using 2,4-dinitrophenylhydrazine (DNPH), often report intra-day precision with RSD values ranging from 0.7% to 10% and inter-day precision with RSD values between 5% and 16%[1][2]. It is expected that a robust 3-QMA derivatization protocol would exhibit similar or better precision.

To provide a comparative framework, the following table summarizes typical performance characteristics of common derivatization reagents for carbonyl compounds.

Derivatization ReagentTypical AnalytesTypical Detection MethodAdvantagesDisadvantages
This compound (3-QMA) Aldehydes, KetonesLC-MSIntroduction of a highly ionizable quinoline group.Limited publicly available reproducibility data.
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes, KetonesHPLC-UV, LC-MSWell-established, widely used.[3][4]Can form syn- and anti-isomers, potential for reagent interference.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Aldehydes, KetonesGC-MS, LC-MSForms stable oxime derivatives, suitable for GC analysis.[5]Can be less efficient for some conjugated aldehydes.[5]
Dansylhydrazine Aldehydes, KetonesHPLC-Fluorescence, LC-MSProvides fluorescent derivatives for sensitive detection.May have lower reaction yields for some ketones.

Experimental Protocols

A detailed, standardized protocol for 3-QMA derivatization is not universally established and can vary depending on the specific application and the nature of the carbonyl compounds being analyzed. However, a general workflow can be outlined based on common derivatization procedures.

General Protocol for 3-QMA Derivatization of Carbonyl Compounds in a Biological Sample:

  • Sample Preparation:

    • Homogenize the biological tissue or fluid (e.g., plasma, urine) in a suitable buffer.

    • Perform protein precipitation, typically by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins.

    • Collect the supernatant containing the carbonyl compounds.

  • Derivatization Reaction:

    • To the supernatant, add a solution of this compound hydrochloride (3-QMA) in a suitable solvent (e.g., water/acetonitrile mixture). The final concentration of 3-QMA should be in excess to ensure complete derivatization.

    • Add a catalyst, such as an acid (e.g., acetic acid or formic acid), to facilitate the reaction.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically for the specific analytes.

  • Sample Cleanup (Optional):

    • Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove excess reagent and other interfering substances.

  • LC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the LC-MS system.

    • Separate the derivatized carbonyl compounds using a suitable reversed-phase HPLC column (e.g., C18).

    • Detect the analytes using a mass spectrometer, typically in positive ion mode, monitoring for the specific precursor and product ions of the 3-QMA derivatives.

Mandatory Visualization

To illustrate the key processes, the following diagrams were generated using the DOT language.

Derivatization_Workflow A Biological Sample (e.g., Plasma, Tissue Homogenate) B Protein Precipitation (e.g., Acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E Addition of 3-QMA Reagent and Catalyst D->E F Incubation (Controlled Temperature and Time) E->F G Optional: Solid-Phase Extraction (SPE Cleanup) F->G H LC-MS Analysis G->H

Figure 1: General workflow for the derivatization of carbonyls with 3-QMA.

Derivatization_Reaction Carbonyl R-C(=O)-R' Derivative R-C(=N-O-CH2-Quinoline)-R' Carbonyl->Derivative + 3-QMA QMA H2N-O-CH2-Quinoline

Figure 2: Chemical reaction of a carbonyl compound with 3-QMA.

Conclusion

This compound (3-QMA) presents a promising derivatization agent for the sensitive analysis of carbonyl compounds by LC-MS. The introduction of the quinoline moiety offers significant advantages in terms of ionization efficiency. While comprehensive, publicly available data on the reproducibility of 3-QMA protocols is still emerging, the general principles of analytical method validation suggest that with careful optimization, high precision can be achieved. Further studies are warranted to systematically evaluate the intra- and inter-day reproducibility of 3-QMA derivatization across a range of carbonyl compounds and biological matrices and to provide direct performance comparisons with established reagents like DNPH and PFBHA under standardized conditions. This will enable researchers to make more informed decisions when selecting the optimal derivatization strategy for their specific analytical needs.

References

Safety Operating Guide

Safe Disposal of O-(3-quinolyl)methylhydroxylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for O-(3-quinolyl)methylhydroxylamine has been identified. The following disposal procedures are based on the known hazards of its principal structural components: quinoline and hydroxylamine derivatives. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations. This guide provides essential safety and logistical information but should be used as a supplement to, not a replacement for, official institutional and regulatory guidance.

Hazard Profile and Personal Protective Equipment (PPE)

Due to the presence of the quinoline moiety, this compound should be treated as a potentially hazardous substance. Quinoline is recognized as a combustible liquid, and in the event of a fire, it can produce poisonous gases, including nitrogen oxides.[1] Hydroxylamine and its derivatives are known to be highly toxic to aquatic life.[2][3] Therefore, it is imperative to prevent the release of this compound into the environment.

Recommended Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Eye Protection Safety goggles or a face shield.To protect eyes from splashes.
Skin and Body Protection A lab coat or chemical-resistant apron.To protect against skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste contractor.

Waste Collection and Storage
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. Glass or certain types of plastic containers are generally suitable.[4]

  • Labeling: Clearly label the waste container with the full chemical name: "this compound", the quantity, and appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[4]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and control access.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels to absorb large spills. For solid spills, carefully sweep the material to avoid creating dust.

  • Collection: Place the absorbed material or swept solid into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal of Contaminated Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed bag and disposed of as hazardous waste.

Chemical Treatment and Inactivation

While not a primary disposal method for laboratory settings, chemical treatment can be employed to neutralize similar compounds. For instance, some hydroxylamine compounds in wastewater can be treated with sodium hydroxide or sodium carbonate.[5][6] However, attempting to neutralize this compound without a validated protocol is strongly discouraged due to the potential for unknown and hazardous reactions.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the standard protocol for disposing of novel or uncharacterized chemical waste should be followed. This involves collection and transfer to a certified hazardous waste management facility.

Visualized Workflows

Disposal Workflow for this compound

start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill Spill Occurs collect->spill store Store Sealed Container in a Cool, Dry, Ventilated Area collect->store absorb Absorb with Inert Material spill->absorb Contain and Absorb Spill contact Contact Institutional EHS for Pickup store->contact end_disp Disposal by Licensed Hazardous Waste Contractor contact->end_disp absorb->collect cluster_prep Preparation cluster_handling Waste Handling cluster_contingency Contingency cluster_disposal Final Disposal Consult EHS Consult EHS Wear PPE Wear PPE Consult EHS->Wear PPE Collect Waste Collect Waste Wear PPE->Collect Waste Label Container Label Container Collect Waste->Label Container Spill Management Spill Management Collect Waste->Spill Management Store Securely Store Securely Label Container->Store Securely EHS Pickup EHS Pickup Store Securely->EHS Pickup Incineration/Treatment Incineration/Treatment EHS Pickup->Incineration/Treatment

References

Personal protective equipment for handling O-(3-quinolyl)methylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling O-(3-quinolyl)methylhydroxylamine in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal. The following recommendations are based on the safety profiles of similar hydroxylamine derivatives due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][3]Protects against splashes, dust, and vapors that can cause severe eye irritation or damage.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants.[1][4][5][6]Prevents skin contact, which may cause irritation, burns, or allergic reactions.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][4][7] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1][7]Minimizes the inhalation of dust or vapors, which can be harmful.[4]

Operational Plan: Handling and Storage

Safe handling and storage are critical to preventing accidents and maintaining the integrity of the compound.

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4][7]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[4][5]

  • Spill Management: In case of a small spill, dampen the solid material with water to prevent dusting and sweep it into a suitable, labeled container for disposal.[8] For larger spills, evacuate the area and alert the appropriate emergency response team.[9]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and dark place.

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be well-ventilated.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Consult Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.

  • Container Disposal: Dispose of contaminated containers in the same manner as the chemical waste.

  • Waste Treatment: One possible method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, sweep up the solid waste into a suitable container for disposal by a licensed professional waste disposal service.[2][7] Do not allow the product to enter drains.[1][2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose post_ppe Doff PPE Correctly cleanup_dispose->post_ppe Cleanup Complete post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.